Teriflunomide-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-KXFGXCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Teriflunomide-d4 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the application of Teriflunomide-d4 in research, focusing on its critical role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the active pharmaceutical ingredient, Teriflunomide. Teriflunomide is the active metabolite of Leflunomide, a drug used primarily for the treatment of rheumatoid arthritis and multiple sclerosis[1][2][3]. Due to its immunomodulatory effects and potential for teratogenicity, precise monitoring of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies[1][4].
Core Application: An Internal Standard for Bioanalysis
In the field of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise quantification of an analyte in a complex biological matrix such as plasma or serum. This compound, a deuterated analog of Teriflunomide, serves as an ideal internal standard for this purpose. The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This subtle difference allows it to be distinguished by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically to the unlabeled Teriflunomide during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and robust analytical methods[5].
The use of this compound is a best practice in modern bioanalytical method validation, ensuring the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research[5].
Quantitative Data Summary
The following table summarizes typical parameters and performance data from validated LC-MS/MS methods for the quantification of Teriflunomide using this compound as an internal standard. These methods are designed to cover a wide dynamic concentration range to be applicable for both therapeutic monitoring and situations requiring lower limits of quantification[1][2][4][6].
| Parameter | Typical Value/Range | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][2][6] |
| Internal Standard | This compound (D4-teriflunomide) | [1][5][6] |
| Biological Matrix | Human Plasma or Serum | [1][2][6] |
| Linearity Range | 0.001 µg/mL to 200 µg/mL (achieved using overlapping calibration curves) | [2][4][6] |
| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL to 5 ng/mL | [1][6] |
| Sample Preparation | Protein precipitation with acetonitrile | [6] |
| Accuracy (% Difference) | Within ±5.4% | [4] |
| Precision (% CV) | Within 9.30% | [4][6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
Experimental Protocols
A generalized experimental protocol for the quantification of Teriflunomide in human plasma using this compound as an internal standard, based on published methodologies, is detailed below.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Teriflunomide and this compound in a suitable organic solvent like methanol or acetonitrile.
-
Working Solutions: Create serial dilutions of the Teriflunomide stock solution to prepare working solutions for calibration standards and quality control (QC) samples. A separate working solution of the this compound internal standard is also prepared[5].
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Teriflunomide working solutions to create a series of calibration standards covering the desired concentration range (e.g., 0.005 µg/mL to 200 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner[5][6].
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown study sample) into a microcentrifuge tube[5].
-
Add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly[5].
-
Add a protein precipitating agent, typically acetonitrile, in a ratio of 3:1 or 4:1 to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For samples expected to have high concentrations, a dilution of the supernatant may be performed[1][2].
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C8 (1.7 µm, 2.1 x 50 mm), is commonly used for chromatographic separation[6].
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., 5mM ammonium formate with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile)[6].
-
Flow Rate: A flow rate in the range of 0.4 to 0.6 mL/min is common[6].
-
Injection Volume: A small injection volume (e.g., 0.5 to 5 µL) is used[6].
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times[6].
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The analysis is performed using negative electrospray ionization (ESI-)[6].
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (deprotonated molecule [M-H]⁻) of Teriflunomide and this compound in the first quadrupole, fragmenting them in the collision cell, and monitoring specific product ions in the third quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Teriflunomide and this compound. While not explicitly detailed in the provided search results, a hypothetical example would be m/z 269 -> [product ion] for Teriflunomide and m/z 273 -> [corresponding product ion] for this compound.
-
Data Analysis
-
The peak areas of the MRM transitions for both Teriflunomide and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Teriflunomide to the peak area of this compound against the nominal concentration of the calibration standards.
-
The concentration of Teriflunomide in the QC and unknown samples is then calculated from the calibration curve using their measured peak area ratios.
Visualizations
Experimental Workflow for Bioanalysis
Caption: Workflow for Teriflunomide quantification using this compound as an internal standard.
Rationale for Using a Stable Isotope-Labeled Internal Standard
References
- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 4. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. deboni.he.com.br [deboni.he.com.br]
In-Depth Technical Guide: Synthesis and Characterization of Teriflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Teriflunomide-d4, a deuterated analog of the immunomodulatory drug Teriflunomide. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed methodologies, characterization data, and insights into its application.
Introduction
Teriflunomide is an active metabolite of leflunomide and a key therapeutic agent for the treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[3][4][5][6][7] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are implicated in the pathophysiology of multiple sclerosis.[3][4][5][6][7]
This compound is the stable isotope-labeled version of Teriflunomide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the pharmacokinetic and metabolic profiles of Teriflunomide in biological matrices.[5][8]
Physicochemical and Characterization Data
The key physicochemical properties and characterization data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide | [8] |
| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ | [8] |
| Molecular Weight | 274.23 g/mol | [8] |
| CAS Number | 1185240-22-5 | [2][6][8][9] |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | ≥99.98% | |
| Isotopic Enrichment | ≥98.6% | |
| Storage | Store at 2-8°C for long-term storage | [8] |
Synthesis of this compound
The synthesis of this compound involves the use of a deuterated precursor, 4-(trifluoromethyl)aniline-d4, which is then coupled with a suitable reagent to form the final product. While specific, detailed proprietary synthesis methods may vary between manufacturers, a plausible and efficient one-step synthesis can be adapted from known procedures for the non-deuterated compound.
Plausible Synthesis Protocol
This protocol is based on the EDC-promoted one-step synthesis of Teriflunomide, which is known for its high yield and scalability.[1][10]
Reaction Scheme:
Materials:
-
5-methylisoxazole-4-carboxylic acid
-
4-(trifluoromethyl)aniline-d4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 0.6 M)
-
Water, deionized
-
Ethanol, absolute
Procedure:
-
To a clean, dry reaction vessel, add 4-(trifluoromethyl)aniline-d4 (1.0 eq.), 5-methylisoxazole-4-carboxylic acid (3.0 eq.), and EDC (1.5 eq.).
-
Add anhydrous dichloromethane to dissolve the reactants and stir the mixture for 30 minutes to ensure complete dissolution.
-
Heat the reaction mixture to approximately 35°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to a temperature between -5°C and 5°C.
-
Slowly add the cooled reaction mixture to a separate vessel containing cold aqueous HCl (0.6 M) with vigorous stirring.
-
The precipitated product is then collected by filtration.
-
Wash the collected solid sequentially with water and absolute ethanol.
-
Dry the final product under vacuum to yield this compound as a white to off-white solid.
Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is typically performed using reverse-phase HPLC.
Experimental Protocol:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 250 nm)
-
Column Temperature: 25°C
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed.
Experimental Protocol (LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 273.1 → 164.0
-
-
Collision Energy: Optimized for the specific instrument and transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels. The ¹H NMR spectrum of this compound will show the absence of signals corresponding to the aromatic protons of the phenyl ring.
Mechanism of Action of Teriflunomide
The primary mechanism of action of Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the synthesis of DNA and RNA in rapidly proliferating cells.
Caption: Mechanism of action of Teriflunomide.
Experimental Workflow: this compound as an Internal Standard
This compound is employed as an internal standard in LC-MS/MS assays to accurately quantify Teriflunomide in biological samples. The workflow for such an analysis is outlined below.
Caption: Workflow for quantitative analysis using this compound.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Teriflunomide in clinical and preclinical studies. This guide provides a foundational understanding of its synthesis and characterization, serving as a practical resource for researchers and drug development professionals. The detailed protocols and data presented herein are intended to facilitate the implementation of robust analytical methodologies for the study of Teriflunomide.
References
- 1. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. This compound [simsonpharma.com]
- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1185240-22-5 [chemicalbook.com]
- 7. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. This compound | CAS No- 1185240-22-5 | Simson Pharma Limited [simsonpharma.com]
- 10. rsc.org [rsc.org]
Teriflunomide-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Teriflunide and the pivotal role of its deuterated analog, Teriflunomide-d4, as an internal standard in quantitative bioanalysis. This document is intended to serve as a comprehensive resource, detailing the underlying principles, experimental protocols, and data that underscore the importance of stable isotope-labeled standards in modern drug development.
The Immunomodulatory Mechanism of Teriflunomide
Teriflunomide exerts its therapeutic effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[1][2] In autoimmune diseases like multiple sclerosis, these activated lymphocytes are key mediators of the inflammatory processes that lead to tissue damage.[1]
By reversibly blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated lymphocytes and inhibiting their proliferation.[1] This selective action on proliferating immune cells, without inducing widespread immunosuppression, is a cornerstone of its clinical efficacy and safety profile.[1][2]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of an analyte in a complex biological matrix. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.
This compound is structurally identical to teriflunomide, except that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to teriflunomide during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
The key advantage is that while it behaves like the analyte, it is distinguishable by its higher mass. This allows it to be used as a reference to correct for any variability or loss of the analyte during the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of teriflunomide in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Analytes: Teriflunomide and this compound (Internal Standard)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma
Stock and Working Solutions
-
Teriflunomide Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Teriflunomide Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution: Dilute the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound working solution (100 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex mix for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | Teriflunomide: m/z 269.0 → 159.9; this compound: m/z 273.0 → 164.0 |
| Declustering Potential | Teriflunomide: -60 V; this compound: -60 V |
| Collision Energy | Teriflunomide: -25 eV; this compound: -25 eV |
Data Presentation
The following tables summarize the quantitative data from a typical bioanalytical method validation for teriflunomide using this compound as an internal standard.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Teriflunomide | 1.0 - 5000 | > 0.995 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| LQC | 3.0 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| MQC | 2000 | ≤ 4.8 | ± 3.9 | ≤ 5.9 | ± 3.2 |
| HQC | 4000 | ≤ 3.5 | ± 2.7 | ≤ 4.6 | ± 2.1 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 3.0 | 0.98 | 92.5 |
| HQC | 4000 | 1.02 | 95.1 |
Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top | 24 hours at RT | 98.2 | 99.1 |
| Freeze-thaw | 3 cycles | 97.5 | 98.6 |
| Long-term | 90 days at -80°C | 96.8 | 97.9 |
Conclusion
Teriflunomide's targeted mechanism of action on DHODH provides a selective immunomodulatory effect beneficial in the treatment of diseases like multiple sclerosis. The use of its deuterated analog, this compound, as an internal standard is indispensable for the accurate and reliable quantification of the drug in biological matrices. The detailed experimental protocol and validation data presented in this guide demonstrate the robustness and precision achievable with a well-developed LC-MS/MS method employing a stable isotope-labeled internal standard, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.
References
A Technical Guide to High-Purity Teriflunomide-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Teriflunomide-d4, a deuterated internal standard essential for the accurate quantification of Teriflunomide in various biological matrices. This document outlines key quality attributes from various suppliers, details relevant experimental protocols for its use and quality assessment, and illustrates associated biochemical and analytical workflows.
Commercial Availability and Quality Specifications
High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from prominent vendors.
Table 1: Comparison of Commercial this compound Specifications
| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment | Formulation | Storage Conditions |
| MedchemExpress | HY-110159S | 99.98%[1] | 98.6%[1] | White to off-white solid[1] | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1] |
| Clearsynth | CS-O-03076 | ≥ 90%[2] | Not specified | Solid | Refrigerator (2-8°C) for long-term storage[2] |
| Simson Pharma | L500009 | Certificate of Analysis provided[3] | Not specified | Solid | Not specified |
| J & K SCIENTIFIC | Not specified | Not specified | Not specified | Not specified | Not specified |
| Cato Research Chemicals | Not specified | Not specified | Not specified | Not specified | Not specified |
| Sigma-Aldrich | Not specified | Not specified | Not specified | Not specified | Not specified |
Synthesis and Isotopic Labeling
While commercial suppliers do not typically disclose their proprietary synthesis and purification protocols, the scientific literature outlines several routes for the synthesis of Teriflunomide. The deuterated analog, this compound, is synthesized by incorporating deuterium atoms into the phenyl ring of the molecule. This is typically achieved by using a deuterated starting material, such as 4-(trifluoromethyl)aniline-d4.
A plausible synthetic approach, adapted from known methods for Teriflunomide, is the condensation of a deuterated aniline derivative with a suitable active methylene compound.
References
Navigating the Stability Landscape of Teriflunomide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Teriflunomide-d4, a deuterated analog of Teriflunomide. This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Teriflunomide by mass spectrometry.[1][2] Understanding its stability profile is paramount for ensuring data integrity and reliability in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental methodologies for stability assessment.
Core Stability Profile
This compound, being a stable-labeled isotope of Teriflunomide, is expected to exhibit a similar stability profile to its non-deuterated counterpart. The deuterium substitution is not anticipated to significantly alter the inherent chemical reactivity of the molecule. The product is generally stable under normal conditions of use, storage, and transport.[3] However, like Teriflunomide, it is susceptible to degradation under forced conditions.
Recommended Storage Conditions
To maintain the integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com and Clearsynth.[1][2]
For long-term storage, it is advisable to store this compound as a solid at -20°C.[4] When in solution, storage at -80°C is recommended to minimize degradation over time.[1]
Forced Degradation Studies and Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[5][6][7] While specific forced degradation studies on this compound are not extensively published, studies on Teriflunomide provide valuable insights into its degradation pathways under various stress conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress.[8][9][10]
Summary of Forced Degradation of Teriflunomide
| Stress Condition | Observations | Potential Degradation Products |
| Acid Hydrolysis | Susceptible to degradation. | IMPA (4-(trifluoromethyl)aniline) and IMPB (2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide)[8] |
| Base Hydrolysis | Susceptible to degradation. | IMPA and IMPB[9] |
| Oxidative Degradation | Susceptible to degradation. | IMPA and IMPB[8] |
| Thermal Degradation | Shows considerable degradation.[10] | Not explicitly detailed in the provided results. |
| Photodegradation | The stability under photolytic conditions has been assessed.[11][12] | Specific degradation products not detailed. |
These studies indicate that the primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of 4-(trifluoromethyl)aniline (IMPA) and a related acetamide derivative (IMPB).
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Teriflunomide.[9][13][14] These protocols can be applied to assess the stability of this compound.
General Stock Solution Preparation
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a known concentration, for example, 1000 µg/mL.[13]
Acid Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of an acidic solution (e.g., 1N HCl).
-
Reflux the mixture for a specified period (e.g., 8 hours at 80°C).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate basic solution (e.g., 1N NaOH).
-
Dilute the resulting solution to a final concentration suitable for analysis by a stability-indicating method (e.g., HPLC).
Base Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1N NaOH).
-
Reflux the mixture for a specified period (e.g., 30 minutes at 80°C).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate acidic solution (e.g., 0.1N HCl).
-
Dilute the resulting solution to a final concentration suitable for analysis.
Oxidative Degradation
-
To a specific volume of the stock solution, add an equal volume of an oxidizing agent (e.g., 30% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the resulting solution to a final concentration suitable for analysis.
Thermal Degradation
-
Transfer a known amount of the solid drug substance to a petri dish.
-
Place the dish in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Alternatively, heat a solution of the drug substance.[13]
-
After the exposure period, allow the sample to cool and then prepare a solution of a known concentration for analysis.
Photodegradation
-
Expose a solution of the drug substance to UV light (e.g., 254 nm) for a specified duration.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.[9][10][11]
Example RP-HPLC Method
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.03 M potassium dihydrogen phosphate with triethylamine) in a specific ratio (e.g., 50:50:0.1% v/v/v).[8][9]
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Signaling Pathway of Teriflunomide's Mechanism of Action
Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[15][16][17] This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, which rely on this pathway for DNA and RNA synthesis.[17][18]
Caption: Mechanism of action of Teriflunomide via DHODH inhibition.
Conclusion
This technical guide consolidates the available information on the physical and chemical stability of this compound. While specific stability data for the deuterated form is limited, the extensive studies on Teriflunomide provide a robust framework for understanding its stability profile. Adherence to recommended storage conditions and the use of validated stability-indicating methods are essential for ensuring the accurate and reliable use of this compound in research and drug development. The provided experimental protocols and workflows offer a practical guide for laboratories to assess the stability of this important analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound CAS#: 1185240-22-5 [m.chemicalbook.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Teriflunomide-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Teriflunomide-d4, a deuterated analog of Teriflunomide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document covers the fundamental physicochemical properties, a detailed experimental protocol for its use as an internal standard, and the core signaling pathway of its non-deuterated parent compound, Teriflunomide.
Core Data Presentation
The key quantitative data for this compound is summarized in the table below for quick reference.
| Parameter | Value |
| CAS Number | 1185240-22-5 |
| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |
| Molecular Weight | 274.24 g/mol |
Signaling Pathway of Teriflunomide
Teriflunomide's primary mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1][2][3]
Caption: Mechanism of action of Teriflunomide via inhibition of DHODH.
Teriflunomide selectively and reversibly inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[2][3][4] This inhibition leads to a depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby exerting a cytostatic effect on rapidly proliferating cells such as activated T and B lymphocytes.[4][5] This reduction in lymphocyte proliferation is a key factor in its therapeutic efficacy in autoimmune diseases like multiple sclerosis.[1][2]
Experimental Protocols
This compound is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Teriflunomide in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Quantification of Teriflunomide in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the determination of Teriflunomide in human plasma.
1. Materials and Reagents
-
Teriflunomide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Teriflunomide and this compound in a suitable solvent like methanol or ACN.
-
Working Standard Solutions: Serially dilute the Teriflunomide stock solution with a 50:50 ACN/water mixture to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the Internal Standard Working Solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a wash step, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Teriflunomide: Q1: 269.0 m/z → Q3: 159.9 m/z
-
This compound: Q1: 273.0 m/z → Q3: 164.0 m/z
-
-
Instrument Parameters: Optimize parameters such as desolvation temperature, gas flows, and collision energy for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Teriflunomide to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the curve.
-
Determine the concentration of Teriflunomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the bioanalytical method described above.
Caption: Bioanalytical workflow for Teriflunomide quantification.
This guide provides essential technical information for the use of this compound in a research and development setting. The provided protocol and diagrams serve as a foundation for developing and implementing robust bioanalytical assays.
References
- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deboni.he.com.br [deboni.he.com.br]
solubility of Teriflunomide-d4 in different organic solvents
An In-depth Technical Guide to the Solubility of Teriflunomide-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide incorporates solubility data for the non-deuterated parent compound, Teriflunomide, as a close surrogate. Deuteration is generally not expected to significantly alter the fundamental solubility profile of a molecule in organic solvents.
Physicochemical Properties of Teriflunomide
Teriflunomide is the active metabolite of leflunomide and functions as an immunomodulatory agent by inhibiting de novo pyrimidine synthesis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[2][3] Teriflunomide is a white to almost white powder.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Compound | Solvent | Solubility | Molar Concentration | Method | Notes |
| This compound | Dimethyl sulfoxide (DMSO) | 25 mg/mL | 91.16 mM | Not Specified | Ultrasonic and warming and heat to 60°C may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[4] |
Qualitative Solubility Profile of Teriflunomide
The solubility of the non-deuterated form, Teriflunomide, has been described in several solvents. This information provides a strong indication of the expected solubility behavior of this compound.
| Solvent | Solubility Description |
| Dimethyl sulfoxide (DMSO) | Soluble[1] |
| Methanol | Soluble[5] |
| 0.1 N NaOH | Soluble[5] |
| Acetone | Sparingly soluble |
| Polyethylene glycol | Slightly soluble |
| Ethanol | Slightly soluble |
| Acetonitrile | Very Slightly Soluble[6] |
| Isopropanol | Very slightly soluble |
| Water | Practically insoluble[1] |
| 0.1 N HCl | Poorly soluble[5] |
| Phosphate Buffer (pH 7.4) | Poorly soluble[5] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.[5] This protocol provides a general framework for assessing the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Conical flasks (e.g., 250 mL)
-
Rotator shaker
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask on a rotator shaker and agitate for a specified period (e.g., 24 hours) at a constant speed (e.g., 200 rpm) and temperature. This allows the system to reach equilibrium.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][7]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility Measurement
This diagram outlines the key factors that influence the accurate determination of a compound's solubility.
Caption: Key factors influencing the measurement of solubility.
References
- 1. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. This compound | 1185240-22-5 [chemicalbook.com]
- 7. ijpar.com [ijpar.com]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Teriflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the integrity of analytical standards is paramount. This is particularly true for isotopically labeled compounds such as Teriflunomide-d4, which serves as a critical internal standard in bioanalytical studies. This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, delving into the regulatory landscape, synthesis considerations, and detailed analytical methodologies for its characterization.
The Criticality of Isotopic Purity in Bioanalysis
This compound, a deuterated analog of the active metabolite of leflunomide, is indispensable for the accurate quantification of Teriflunomide in biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based assays relies on the principle of isotope dilution, where the labeled standard mimics the behavior of the unlabeled analyte, correcting for variations in sample preparation and instrument response.
The accuracy of this correction is directly contingent on the isotopic purity of the internal standard. The presence of unlabeled Teriflunomide (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, stringent control and thorough characterization of isotopic purity are not merely best practices but essential components of robust and reliable bioanalytical method validation.
Regulatory Landscape and Acceptance Criteria
While regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not prescribe specific numerical acceptance criteria for the isotopic purity of deuterated internal standards, their guidelines emphasize the need for well-characterized reference materials. The onus lies on the sponsoring organization to demonstrate the suitability of the internal standard for its intended use, which inherently includes an assessment of its purity.
In practice, the industry standard for isotopic enrichment of deuterated internal standards is generally high. A review of commercially available this compound and general recommendations from scientific literature suggests a common acceptance criterion.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Typical Specification | Justification |
| Isotopic Enrichment | ≥ 98% | Minimizes the contribution of the unlabeled analyte (d0) from the internal standard, ensuring accurate quantification, especially at low concentrations.[1][2] |
| Chemical Purity | > 99% | Ensures that the measured response is attributable to the internal standard and not to other chemical impurities.[1] |
| d0 Impurity Level | As low as reasonably practicable | The presence of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[1] |
One available Certificate of Analysis for a commercial batch of this compound reported an isotopic enrichment of 98.6% and a chemical purity of 99.98%, underscoring the high standards expected for such critical reagents.[3]
Synthesis of this compound: A Plausible Route
The synthesis of this compound typically involves the incorporation of deuterium atoms into the aniline moiety of the molecule. Based on established methods for the synthesis of Teriflunomide and deuterated aromatic amines, a plausible synthetic route is outlined below. The key step is the deuteration of 4-(trifluoromethyl)aniline.
Caption: Plausible synthetic workflow for this compound.
The hydrogen-deuterium exchange on the aromatic ring of 4-(trifluoromethyl)aniline can be achieved using a strong deuterated acid.[4] The resulting deuterated aniline is then condensed with a suitable partner, such as ethyl 2-cyano-3-oxobutanoate, to form the final this compound product. Careful purification is necessary to remove any residual unlabeled starting material and other process-related impurities.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity requires sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for assessing isotopic purity. By comparing the integration of the signals corresponding to the protons at the deuterated positions with those at non-deuterated positions, the degree of deuteration can be calculated.
Representative ¹H NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of ~10 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-sensitivity probe.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the residual protons on the deuterated phenyl ring and a well-resolved signal from a non-deuterated position (e.g., the methyl group).
-
Calculate the isotopic purity based on the relative integrals.
-
Caption: Workflow for NMR-based isotopic purity determination.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
HRMS provides a direct measure of the mass-to-charge ratio (m/z) of the different isotopologues present in the sample, allowing for the determination of their relative abundances.
Representative LC-HRMS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Use a suitable C18 column for chromatographic separation.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Employ a gradient elution to ensure good peak shape and separation from any impurities.
-
-
MS Method:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the optimal ionization for Teriflunomide.
-
Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
Caption: Workflow for LC-HRMS-based isotopic purity analysis.
Conclusion
Ensuring the high isotopic purity of this compound is a critical prerequisite for the development of robust and reliable bioanalytical methods. While specific regulatory limits are not explicitly defined, a combination of industry best practices and scientific rigor dictates that isotopic enrichment should be maximized, typically to ≥98%. A thorough characterization using orthogonal analytical techniques such as NMR and HRMS is essential to confirm the isotopic distribution and chemical purity of this vital internal standard. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the quality of their this compound and, in turn, the integrity of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Teriflunomide-d4: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Teriflunomide-d4, a deuterated analog of Teriflunomide. Teriflunomide is an immunomodulatory agent and the active metabolite of leflunomide, used in the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is primarily utilized in research and development, often as an internal standard in pharmacokinetic and metabolic studies.[1] Given its potent biological activity and classification as a hazardous substance, strict adherence to safety protocols is imperative when handling this compound.
Hazard Identification and Classification
This compound is a pharmaceutical-related compound of unknown potency, though it is expected to share the toxicological properties of its parent compound, Teriflunomide. Teriflunomide is classified as toxic if swallowed and may cause damage to the unborn child.[2] It is also considered harmful to aquatic life with long-lasting effects.[2]
GHS Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H360D: May damage the unborn child.[2]
-
H412: Harmful to aquatic life with long lasting effects.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for Teriflunomide. Data for this compound is limited; therefore, the data for the parent compound should be used as a primary reference for safety assessments, assuming similar properties.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide |
| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |
| Molecular Weight | 274.2 g/mol |
| Physical State | Solid, White to Off-White Powder |
| Melting Point | 214-217°C |
| Solubility | Sparingly soluble in acetone, slightly soluble in polyethylene glycol and ethanol, very slightly soluble in isopropanol, and practically insoluble in water. |
| Storage Temperature | -20°C Freezer |
Table 2: Toxicological Data (for Teriflunomide)
| Endpoint | Species | Route | Value |
| LD₅₀ (Acute Oral) | Rat | Oral | 400 - 1,000 mg/kg |
| LD₅₀ (Acute Oral) | Mouse | Oral | 100 - 200 mg/kg |
| LC₅₀ (96-hour) | Fish (Zebra fish) | Aquatic | 50,000 µg/L (50 mg/L) |
| EC₅₀ (48-hour) | Daphnia magna | Aquatic | >100,000 µg/L (>100 mg/L) |
Signaling Pathway and Mechanism of Action
Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key mediators in the pathophysiology of multiple sclerosis.[3][4] This leads to a reduction in the inflammatory processes associated with the disease.
References
Methodological & Application
Application Note: High-Throughput Quantification of Teriflunomide in Human Plasma using Teriflunomide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Teriflunomide in human plasma. Teriflunomide-d4, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Teriflunomide.
Introduction
Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1][2] It is the active metabolite of leflunomide and exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This inhibition leads to a cytostatic effect on proliferating T and B lymphocytes, which are implicated in the pathogenesis of multiple sclerosis, without causing cell death.[2][3][4] Given its therapeutic importance and the need for dose optimization in patients, a reliable method for its quantification in biological matrices is essential.
This application note details a validated LC-MS/MS method that utilizes this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, providing the highest level of accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Teriflunomide and this compound reference standards were purchased from a certified supplier.
-
HPLC-grade acetonitrile and methanol were obtained from a reputable chemical supplier.
-
Formic acid and ammonium formate were of analytical grade.
-
Drug-free, heparinized human plasma was sourced from healthy volunteers.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Teriflunomide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Teriflunomide stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to achieve a final concentration appropriate for spiking into plasma samples.
Sample Preparation
A simple protein precipitation method is employed for the extraction of Teriflunomide and this compound from human plasma.
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Agilent Zorbax eclipse plus C18 or equivalent |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As required for optimal separation |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Teriflunomide) | m/z 269.0 → 159.9[5] |
| MRM Transition (this compound) | m/z 273.0 → 164.0[5] |
| Collision Gas | Nitrogen |
| Ion Source Temperature | As per instrument manufacturer's recommendation |
Data Presentation
The method was validated over a wide dynamic range, demonstrating excellent linearity, precision, and accuracy.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range | R² |
| Teriflunomide | 10 - 5000 ng/mL | > 0.99[5] |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data presented are representative and may vary between laboratories.
Visualizations
Teriflunomide's Mechanism of Action
Teriflunomide inhibits the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.
Caption: Mechanism of action of Teriflunomide.
Experimental Workflow for Sample Analysis
The following diagram illustrates the key steps in the analytical procedure.
Caption: LC-MS/MS sample analysis workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teriflunomide in human plasma. The use of this compound as an internal standard ensures data of high quality. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in a research setting.
References
- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
Application Notes and Protocols for the Quantitative Analysis of Teriflunomide using Teriflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide is an active metabolite of leflunomide, a pyrimidine synthesis inhibitor used in the treatment of multiple sclerosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of teriflunomide are crucial for optimizing dosage and ensuring patient safety, particularly due to its long half-life and potential for teratogenicity.[1][3][4] This document provides a detailed protocol for the quantitative analysis of teriflunomide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Teriflunomide-d4 as the internal standard. This method is highly sensitive and specific, making it suitable for clinical and research applications.
Principle of the Method
The method utilizes a stable isotope-labeled internal standard, this compound, which exhibits similar physicochemical properties to the analyte, Teriflunomide. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to accurate and precise quantification. The analysis is performed by LC-MS/MS, which provides high selectivity and sensitivity for the detection of both compounds.
Caption: Experimental workflow for the quantitative analysis of Teriflunomide.
Materials and Reagents
-
Analytes: Teriflunomide, this compound (internal standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate
-
Reagents: Ultrapure water, Drug-free human plasma (with K2EDTA as anticoagulant)[5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Teriflunomide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[6]
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Teriflunomide stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.[4]
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Caption: Detailed sample preparation workflow.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard HPLC or UPLC system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[4] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[4] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3] |
| MRM Transitions | Teriflunomide: m/z 269.1 → 160.0[3] This compound: m/z 273.1 → 164.0[3] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 1.5 | 99 |
| 2.5 | 99 |
| 2.6 | 15 |
| 3.0 | 15 |
Data Analysis and Quantification
Calibration Curve and Quality Control
A calibration curve is constructed by plotting the peak area ratio of Teriflunomide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 5 - 5000[5] |
| Low QC (LQC) | 15 |
| Medium QC (MQC) | 2500 |
| High QC (HQC) | 4000 |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[3] |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | -8.4% to 8.0%[3] |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-batch: 2.1-5.4% Inter-batch: 5.7-7.1%[3] |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard should compensate for any matrix effects | Minimal impact on quantification[3] |
| Stability | Stable under various storage and handling conditions | Stable for at least 72 hours in the matrix[7] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Teriflunomide in human plasma using this compound as an internal standard. The described LC-MS/MS method is robust, accurate, and precise, making it well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in the field of drug development. Adherence to these protocols will ensure reliable and reproducible results.
References
- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. deboni.he.com.br [deboni.he.com.br]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Teriflunomide Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Teriflunomide. The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are suitable for various bioanalytical applications, such as pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Teriflunomide is an active metabolite of leflunomide and a pyrimidine synthesis inhibitor used in the treatment of relapsing-remitting multiple sclerosis. Accurate and reliable quantification of Teriflunomide in biological matrices like plasma and serum is crucial for assessing its efficacy and safety. Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Quantitative Data
The following table summarizes the performance characteristics of the three common sample preparation techniques for Teriflunomide analysis. This data is compiled from various studies and is intended to provide a comparative overview to aid in method selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | ~88% - 100%[1] | 78% - 108% | High (cartridge dependent) |
| Linearity Range | 10 - 60 µg/mL[2][3] | 10.1 - 4001 ng/mL | 0.1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.98 µg/mL | Not consistently reported | Not consistently reported |
| Limit of Quantification (LOQ) | 1.05 µg/ml | Not consistently reported | ≤0.01 µg/mL |
| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |
| Throughput | High | Moderate | Moderate to High (automation) |
| Cost | Low | Low to Moderate | High |
| Simplicity | High | Moderate | Moderate |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent for Teriflunomide analysis.[2][3]
Materials:
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (optional, for acidified ACN)
-
Internal Standard (IS) solution (e.g., Paliperidone palmitate or a deuterated Teriflunomide)[2]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the biological sample (plasma) into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (4°C). For improved precipitation, acetonitrile containing 0.1% formic acid can be used.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of Teriflunomide.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) solution
-
Acidifying agent (e.g., 5% formic acid solution)
-
Microcentrifuge tubes (2 mL) or glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Pipette 200 µL of the plasma sample into a clean tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 50 µL of 5% formic acid solution to acidify the sample and vortex for 10 seconds.
-
Add 1 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can be automated. For Teriflunomide, a mixed-mode cation exchange (MCX) sorbent is a suitable choice. The following is a general protocol that can be adapted and optimized.
Materials:
-
Biological matrix (e.g., human plasma)
-
SPE cartridges (e.g., Waters Oasis MCX)
-
Internal Standard (IS) solution
-
Phosphoric acid (4% in water)
-
Methanol, HPLC grade
-
Ammonium hydroxide (5% in an organic solvent like methanol or acetonitrile/methanol mixture)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system
Protocol:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard before or after dilution.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent dry out.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol (or an appropriate organic solvent mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction Workflow
Signaling Pathway Diagram
While Teriflunomide's mechanism of action involves the inhibition of the de novo pyrimidine synthesis pathway, a detailed signaling pathway diagram is more relevant to its pharmacodynamics than to sample preparation. However, to fulfill the visualization requirement, a simplified diagram illustrating the logical relationship of its mechanism is provided below.
Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of the pyrimidine pool, which in turn suppresses the proliferation of rapidly dividing cells, such as activated lymphocytes, without inducing cell death (cytostatic effect).[4]
Teriflunomide Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Chromatographic Separation of Teriflunomide and Teriflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and chromatographic conditions for the successful separation and quantification of Teriflunomide and its stable isotope-labeled internal standard, Teriflunomide-d4. The primary method detailed is a High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive technique for bioanalytical applications. Alternative HPLC-UV methods are also summarized for comparison. This guide is intended to assist in the development and implementation of analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control processes involving Teriflunomide.
Comparative Chromatographic Conditions
Various methods have been successfully employed for the chromatographic analysis of Teriflunomide. The following table summarizes conditions from several validated methods, providing a comparative overview for method development.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (HPLC-UV) | Method 4 (RP-HPLC) |
| Stationary Phase | Agilent Zorbax eclipse plus C18 | Inertsil ODS-3 C18 (50mm x 4.6mm, 3µm)[1] | Agilent Eclipse XBD C8 (150mm x 4.6mm)[2] | Thermo BDS hypercil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Not specified, but rapid separation achieved[4] | 20mM Ammonium Acetate : Methanol (25:75, v/v)[1] | 0.1M Ammonium Acetate buffer : Methanol (40:60, v/v)[2] | Acetonitrile : 0.03 M KH2PO4 : Triethylamine (50:50:0.1, v/v)[3] |
| Flow Rate | Not specified, but run time < 3 min[4] | 0.8 mL/min[1] | Not Specified | 1.0 mL/min[3] |
| Detection | ESI- (MRM)[4] | ESI- (MRM)[1] | UV at 294 nm[2] | UV at 250 nm[3] |
| Internal Standard | This compound [4] | Valsartan[1] | Paliperidone palmitate[2] | Not Specified |
| Retention Time (RT) | Teriflunomide: < 3 min | Teriflunomide: Not specified, total run time 2.0 min[1] | Teriflunomide: 4.8 min[2] | Not Specified |
| Mass Transitions | Teriflunomide: m/z 269.0 → 159.9, This compound : m/z 273.0 → 164.0[4] | Teriflunomide: m/z 269.0 → 82.0[1] | N/A | N/A |
Detailed Protocol: LC-MS/MS for Teriflunomide and this compound in Human Plasma
This protocol is based on a common bioanalytical method for the quantification of Teriflunomide in a biological matrix using its deuterated internal standard.
Materials and Reagents
-
Teriflunomide reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (ACS grade or higher)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Teriflunomide and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Teriflunomide stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Add 150 µL of the Internal Standard Spiking Solution to each tube (except for the blank, to which 150 µL of acetonitrile is added).
-
Vortex each tube for 30 seconds to mix and precipitate proteins.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Instrumental Conditions
High-Performance Liquid Chromatography (HPLC)
-
Column: Agilent Zorbax eclipse plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 20% B
-
3.5 min: 20% B
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V.
-
Temperature: 550°C.
-
MRM Transitions:
-
Dwell Time: 150 ms.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Teriflunomide.
Caption: Bioanalytical workflow for Teriflunomide quantification.
References
- 1. Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Teriflunomide-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Teriflunomide-d4, a common internal standard for the therapeutic drug monitoring and pharmacokinetic studies of Teriflunomide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Teriflunomide is an active metabolite of leflunomide, a pyrimidine synthesis inhibitor used in the treatment of relapsing forms of multiple sclerosis. Accurate quantification of Teriflunomide in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1][2][3] This application note outlines a robust and sensitive LC-MS/MS method for the detection of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Leflunomide to Teriflunomide and the general experimental workflow for its quantification using an internal standard.
Figure 1. Metabolic activation of Leflunomide to Teriflunomide.
Figure 2. General workflow for sample analysis.
Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Teriflunomide and its internal standard, this compound. These parameters should be optimized for the specific instrument being used. The analysis is performed in negative ion mode.[1]
| Parameter | Teriflunomide | This compound |
| Precursor Ion (Q1) m/z | 269.0 | 273.0 |
| Product Ion (Q3) m/z | 159.9 | 164.0 |
| Alternative Product Ion (Q3) m/z | 82.0 | Not specified |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Declustering Potential (DP) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Collision Energy (CE) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Entrance Potential (EP) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
| Collision Cell Exit Potential (CXP) | Instrument dependent, requires optimization | Instrument dependent, requires optimization |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the preparation of plasma or serum samples.
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
-
Internal Standard Spiking: To 50 µL of plasma or urine sample, add the internal standard this compound to achieve a final concentration appropriate for the expected analyte concentration range.[1]
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins.
-
Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The following are typical liquid chromatography conditions that can be adapted for specific instruments and applications.
| Parameter | Recommended Conditions |
| Column | Agilent Zorbax eclipse plus C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analytes. A re-equilibration step is necessary at the end of each run. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry
-
Instrument Setup: Set up the mass spectrometer according to the parameters outlined in Table 1.
-
Tuning: Perform instrument tuning and calibration as per the manufacturer's recommendations.
-
MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the specified precursor and product ion transitions for Teriflunomide and this compound.
-
Data Acquisition: Acquire data for the samples, calibration standards, and quality control samples.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Teriflunomide) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Teriflunomide in the unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The presented parameters and methodologies can be adapted and optimized for various laboratory settings and instrumentation to achieve accurate and reliable results in therapeutic drug monitoring and pharmacokinetic studies of Teriflunomide.
References
- 1. db.cngb.org [db.cngb.org]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Pharmacokinetic Study of Teriflunomide using Teriflunomide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide is an immunomodulatory agent with anti-inflammatory properties, approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3][4] It functions by selectively and reversibly inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][5] This inhibition curtails the proliferation of activated lymphocytes, which are pivotal in the pathophysiology of multiple sclerosis. Given its long half-life and potential for drug-drug interactions, a thorough understanding of its pharmacokinetic (PK) profile is essential for optimal clinical use.
This document provides a detailed protocol for conducting a pharmacokinetic study of teriflunomide in human plasma. The bioanalytical method employs a stable isotope-labeled internal standard, Teriflunomide-d4, to ensure high accuracy and precision in quantification via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[6]
Signaling Pathway of Teriflunomide
Teriflunomide's primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells such as activated lymphocytes. By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, leading to a cytostatic effect on these immune cells.
Figure 1. Teriflunomide's Inhibition of DHODH.
Pharmacokinetic Study Design
A typical pharmacokinetic study for teriflunomide would involve an open-label, single-dose administration to healthy volunteers. Blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Study Population
-
Healthy adult male and female volunteers.
-
Age: 18-55 years.
-
Body Mass Index (BMI): 18.5-30.0 kg/m ².
-
Subjects must provide written informed consent.
-
Exclusion criteria should include a history of significant medical conditions, use of concomitant medications, and pregnancy or lactation.
Dosing and Administration
-
A single oral dose of 14 mg teriflunomide is administered.[7]
-
The dose is administered with 240 mL of water after an overnight fast of at least 10 hours.
-
Food and beverages are withheld for at least 4 hours post-dose.
Blood Sampling
-
Blood samples (approximately 5 mL) are collected into K2EDTA-containing tubes.[7]
-
Sampling time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 480 hours post-dose.[7]
-
Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Experimental Workflow
The overall workflow for the pharmacokinetic study, from volunteer recruitment to data analysis, is depicted below.
Figure 2. Pharmacokinetic Study Workflow.
Bioanalytical Method Protocol
This protocol details the quantification of teriflunomide in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Teriflunomide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of teriflunomide and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the teriflunomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
The sample preparation workflow is designed for high-throughput analysis.
Figure 3. Bioanalytical Sample Preparation.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Teriflunomide: m/z 269.0 -> 213.0This compound: m/z 273.0 -> 217.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Analysis
The concentration of teriflunomide in each plasma sample is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Illustrative Pharmacokinetic Data
The table below presents hypothetical mean pharmacokinetic parameters for teriflunomide following a single 14 mg oral dose.
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 3500 | 850 |
| Tmax (hr) | 2.0 | 1.5 |
| AUC(0-t) (nghr/mL) | 250,000 | 60,000 |
| AUC(0-inf) (nghr/mL) | 280,000 | 75,000 |
| t1/2 (days) | 18.5 | 3.2 |
| CL/F (L/hr) | 0.035 | 0.008 |
| Vd/F (L) | 11.2 | 2.5 |
Note: These are illustrative data based on published literature and should not be considered as actual study results.[1][8][9]
Conclusion
This application note provides a comprehensive framework for designing and executing a pharmacokinetic study of teriflunomide. The detailed protocols for the clinical phase and the robust bioanalytical LC-MS/MS method using a deuterated internal standard (this compound) are designed to yield high-quality, reliable data. This information is critical for researchers and drug development professionals in understanding the clinical pharmacology of teriflunomide, supporting regulatory submissions, and informing optimal dosing strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Teriflunomide Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide is an oral immunomodulatory drug used in the treatment of relapsing forms of multiple sclerosis.[1][2] It is the active metabolite of leflunomide, which is used primarily for the treatment of rheumatoid arthritis.[3][4] Teriflunomide exerts its therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][5][6][7][8] This inhibition leads to a cytostatic effect on proliferating T and B lymphocytes, which are implicated in the autoimmune-mediated pathology of multiple sclerosis, without causing cell death.[5][6][7]
Therapeutic drug monitoring (TDM) of teriflunomide is beneficial due to its long half-life, interindividual pharmacokinetic variability, and potential for adverse effects.[3][9] TDM helps in optimizing dosing to maintain therapeutic concentrations while minimizing toxicity. Furthermore, due to its teratogenic potential, monitoring is crucial for women of childbearing age who may wish to become pregnant, as plasma concentrations need to be reduced to safe levels.[3][10]
This document provides detailed application notes and protocols for the quantitative analysis of teriflunomide in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Teriflunomide-d4). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Signaling Pathway of Teriflunomide
Caption: Mechanism of action of Teriflunomide in inhibiting lymphocyte proliferation.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting teriflunomide from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
Teriflunomide certified reference material
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of teriflunomide and this compound in a 1:1 mixture of water and methanol.[9]
-
Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions with the same solvent mixture.[9]
-
Spike blank human plasma with the working standard solutions to create calibration curves and QC samples.[9]
-
Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is commonly used.[9]
-
Mobile Phase A: 20 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.8 mL/min[11]
-
Injection Volume: 10 µL
-
Gradient: Isocratic elution with 75% Mobile Phase B.[11]
-
Column Temperature: 40 °C
-
Run Time: Approximately 3 minutes.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[12]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.
Experimental Workflow
Caption: Workflow for the therapeutic drug monitoring of Teriflunomide.
Data Presentation
The quantitative performance of the LC-MS/MS method should be rigorously validated. The following tables summarize typical validation parameters reported in the literature for the analysis of teriflunomide in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linear Range | 5 - 500 µg/L | [12] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [9] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | 2.1 - 5.4 | 5.7 - 7.1 | -8.4 to 8.0 | [12] |
| Medium QC | 2.1 - 5.4 | 5.7 - 7.1 | -8.4 to 8.0 | [12] |
| High QC | 2.1 - 5.4 | 5.7 - 7.1 | -8.4 to 8.0 | [12] |
Table 3: Stability of Teriflunomide in Plasma
| Stability Condition | Duration | Stability (%) | Reference |
| Bench-top (Room Temperature) | 24 hours | Stable | [9] |
| Autosampler (6 °C) | 12 hours | Stable | [9] |
| Freeze-thaw Cycles | 5 cycles | Stable | [9] |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of teriflunomide in human plasma or serum. The simple sample preparation and rapid analysis time make it suitable for routine clinical use.[9] The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.[12] This enables clinicians and researchers to effectively monitor teriflunomide levels, thereby optimizing therapeutic outcomes and ensuring patient safety.
References
- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. Teriflunomide to treat multiple sclerosis (Chapter 35) - Multiple Sclerosis Therapeutics [resolve.cambridge.org]
- 3. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide - Wikipedia [en.wikipedia.org]
- 5. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Teriflunomide-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide is an active metabolite of leflunomide, a pyrimidine synthesis inhibitor used in the treatment of relapsing forms of multiple sclerosis.[1] Understanding the metabolic fate of teriflunomide is crucial for its development and safe use. Isotopically labeled compounds, such as Teriflunomide-d4, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring accurate and precise quantification of teriflunomide in various biological matrices. This document provides detailed application notes and protocols for the utilization of this compound in key drug metabolism studies.
Physicochemical Properties of Teriflunomide
| Property | Value |
| Molecular Formula | C₁₂H₉F₃N₂O₂ |
| Molecular Weight | 270.21 g/mol |
| pKa | 5.48 |
| LogP | 2.4 |
| Protein Binding | >99% (primarily to albumin)[2][3] |
Metabolic Pathway of Teriflunomide
The biotransformation of teriflunomide is relatively minor, with the parent drug being the major circulating component.[3] The primary metabolic pathway is hydrolysis, with oxidation as a minor pathway.[3] Secondary pathways include oxidation, N-acetylation, and sulfate conjugation.[3] Notably, cytochrome P450 (CYP) enzymes are not involved in the metabolism of teriflunomide.[3]
In human liver microsomes, two metabolites have been identified: 4-TFMA oxanilic acid and 4-TFMA glycolanilide.[3]
Figure 1: Metabolic pathway of Teriflunomide.
Application 1: Internal Standard for LC-MS/MS Bioanalysis
This compound is an excellent internal standard for the quantification of teriflunomide in biological matrices such as plasma, serum, and urine. Its chemical properties are nearly identical to teriflunomide, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocol: Quantitative Analysis of Teriflunomide in Human Plasma
This protocol describes the determination of teriflunomide concentrations in human plasma using an LC-MS/MS method with this compound as the internal standard.
1. Materials and Reagents:
-
Teriflunomide (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of teriflunomide and this compound in methanol.
-
Prepare working standard solutions of teriflunomide by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent Zorbax eclipse plus C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Teriflunomide: m/z 269.0 → 159.9
-
This compound: m/z 273.0 → 164.0
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of teriflunomide to this compound against the concentration of the standards.
-
Determine the concentration of teriflunomide in the samples from the calibration curve using a linear regression model.
Figure 2: LC-MS/MS analytical workflow.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Teriflunomide in Different Species
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
| Human | 7 mg | Oral | 19.5 | 1-4 | ~100 |
| 14 mg | Oral | 45.3 | 1-4 | ~100 | |
| Mouse | - | Oral | 36 | 1 | ~100 |
| Rat | - | Oral | 48.4 | 6 | ~100 |
| Rabbit | - | Oral | 25.9 | 4-8 | ~66 |
| Dog | - | Oral | 58.9 | 1-4 | ~100 |
Data compiled from multiple sources.[2][4]
Application 2: In Vitro Metabolic Stability Assessment
This compound can be used in parallel with non-labeled teriflunomide in metabolic stability assays to confirm that the observed degradation is due to metabolism and not analytical variability.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of teriflunomide using human liver microsomes.
1. Materials and Reagents:
-
Teriflunomide
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard, e.g., a different deuterated compound not related to teriflunomide, for analytical purposes)
-
Incubator/shaking water bath (37°C)
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Add teriflunomide or this compound to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of teriflunomide or this compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Figure 3: In vitro metabolic stability workflow.
Quantitative Data Summary
Table 2: In Vitro Metabolism of Teriflunomide in Human Liver Microsomes
| Metabolite | Percentage of Total Radioactivity |
| 4-TFMA oxanilic acid | 1.2% |
| 4-TFMA glycolanilide | 4.4% |
Data from in vitro studies with radiolabeled teriflunomide.[3]
Conclusion
This compound is an essential tool for the accurate and reliable study of teriflunomide's metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalysis minimizes analytical variability and enhances data quality. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug metabolism and development to effectively utilize this compound in their studies.
References
Application Notes and Protocols: Preparation of Teriflunomide-d4 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Teriflunomide-d4 stock and working solutions. This compound is the deuterated form of Teriflunomide, an active metabolite of leflunomide. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Teriflunomide in biological matrices.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 274.23 g/mol | - | [1] |
| Solubility | 25 mg/mL (91.16 mM) | Dimethyl sulfoxide (DMSO) | [1] |
| Very Slightly Soluble | Acetonitrile | [5] | |
| Storage (Solid) | -20°C for 3 years | - | [1] |
| 4°C for 2 years | - | [1] | |
| Storage (Stock Solution) | -80°C for up to 6 months | In solvent | [1] |
| -20°C for up to 1 month | In solvent | [1] | |
| Typical Stock Solution Concentration | 1 mg/mL, 10 mg/mL | Methanol:Water (50:50, v/v) or DMSO | [1][6] |
| Typical Working Solution Range | 1 ng/mL - 200 µg/mL | Diluted from stock solution | [3][6][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Freezer (-20°C and -80°C)
-
Amber glass vials or polypropylene tubes for storage
Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO. Adjustments can be made based on experimental requirements.
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to the flask to dissolve the powder. To achieve a concentration of 25 mg/mL, warming to 60°C and ultrasonication may be required.[1] For lower concentrations like 1 mg/mL, dissolution should occur more readily at room temperature.
-
Vortex the solution for 30-60 seconds to aid dissolution. If necessary, use an ultrasonic bath for 5-10 minutes.
-
-
Final Volume Adjustment: Once the powder is completely dissolved, add DMSO to the flask to reach the final desired volume.
-
Aliquoting and Storage:
Preparation of this compound Working Solutions
Working solutions are typically prepared by serially diluting the stock solution with a suitable solvent, often the same as the mobile phase used in the analytical method (e.g., methanol/water mixture).
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the desired final concentrations, it may be necessary to first prepare an intermediate stock solution. For example, dilute the 1 mg/mL stock solution 1:10 with methanol:water (50:50, v/v) to create a 100 µg/mL intermediate solution.
-
Serial Dilutions: Perform serial dilutions from the stock or intermediate solution to prepare a series of working solutions. For instance, to prepare a calibration curve ranging from 10 ng/mL to 1000 ng/mL:
-
Prepare a 10 µg/mL solution by diluting the 1 mg/mL stock 1:100.
-
Use this 10 µg/mL solution to prepare the final working solutions.
-
-
Storage of Working Solutions: Working solutions are typically prepared fresh for each experiment. If short-term storage is required, store them at 2-8°C for no longer than 24 hours.
Visualizations
Workflow for Preparing this compound Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [simsonpharma.com]
- 5. This compound CAS#: 1185240-22-5 [m.chemicalbook.com]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Signal for Teriflunomide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues encountered during the LC-MS/MS analysis of Teriflunomide-d4.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Signal for this compound
A weak or absent signal for the internal standard is a critical issue that can compromise the accuracy of your quantitative analysis. Follow this guide to diagnose and resolve the problem.
Possible Cause & Solution
-
Incorrect Mass Spectrometer Settings: The MRM transitions or other MS parameters may be incorrectly set.
-
Solution: Verify that the mass spectrometer is set to the correct MRM transitions for this compound. The precursor ion is typically m/z 273.0-273.1, and a common product ion is m/z 164.0.[1] Consult the data tables below for a range of reported mass spectrometry parameters. If you are unsure about the optimal settings for your instrument, perform a direct infusion of a this compound standard to tune the parameters.
-
-
Sample Preparation Issues: The internal standard may not have been added to the samples, or there may have been an error in its concentration. Inefficient protein precipitation can also lead to signal loss.
-
Solution: Review your sample preparation protocol to ensure that the this compound internal standard was added to all samples, including calibrators and quality controls, at the correct concentration.[2][3] Ensure the protein precipitation step is efficient. Acetonitrile is commonly used for this purpose.[4]
-
-
LC System Problems: A leak in the LC system, a clogged column, or improper mobile phase composition can lead to a weak or inconsistent signal.
-
Solution: Check the LC system for any leaks and ensure that the system pressure is stable. Verify that the correct mobile phase is being used and that the column is not clogged. A typical mobile phase involves a gradient of acetonitrile and an aqueous solution containing a modifier like ammonium formate or ammonium acetate.[4][5]
-
-
Ion Source Contamination: A dirty ion source can significantly reduce signal intensity.
-
Solution: Clean the ion source according to the manufacturer's recommendations. Regular maintenance is crucial for optimal performance.
-
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low or no signal for this compound.
Issue 2: High Signal Variability or Poor Reproducibility
Inconsistent signal intensity for this compound across injections can lead to poor precision and inaccurate results.
Possible Cause & Solution
-
Ion Suppression or Enhancement (Matrix Effects): Co-eluting compounds from the biological matrix can interfere with the ionization of this compound, causing signal variability.
-
Solution: Improve chromatographic separation to separate this compound from interfering matrix components. This can be achieved by optimizing the mobile phase gradient or using a different analytical column. A post-column infusion experiment can help identify regions of ion suppression. Modifying the sample preparation method, for instance by using solid-phase extraction (SPE) instead of simple protein precipitation, can also help to remove interfering substances.
-
-
Inconsistent Sample Injection: Issues with the autosampler can lead to variable injection volumes.
-
Solution: Check the autosampler for any mechanical problems. Ensure that the injection needle is not clogged and that the sample vials are properly sealed.
-
-
Instability of this compound: The internal standard may be degrading in the sample matrix or in the autosampler.
-
Solution: Investigate the stability of this compound under your experimental conditions. Studies have shown that Teriflunomide is generally stable in plasma for extended periods, even through multiple freeze-thaw cycles, but it's good practice to verify this in your specific matrix and storage conditions.[6]
-
Workflow for Mitigating Matrix Effects
Caption: A workflow for identifying and mitigating ion suppression (matrix effects).
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
The most commonly reported precursor ion for this compound is m/z 273.0 or 273.1, resulting from the deuteration. A frequently used and stable product ion is m/z 164.0.[1] However, it is always recommended to optimize (tune) the collision energy and other compound-specific parameters on your particular instrument.
Q2: What type of ionization is best for this compound analysis?
Electrospray ionization (ESI) in negative ion mode is the preferred method for the analysis of Teriflunomide and its deuterated internal standard.[1][6] The trifluoromethyl group on the molecule has a high electron affinity, making it well-suited for negative ionization.[6]
Q3: What are some recommended mobile phase compositions for this compound analysis?
A common approach is to use a reverse-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component and an organic component (usually acetonitrile or methanol). The aqueous phase is often modified with additives to improve peak shape and ionization efficiency. Commonly used modifiers include ammonium acetate or ammonium formate at concentrations around 5-20 mM.[4][5]
Q4: How should I prepare my plasma samples for this compound analysis?
Protein precipitation is a simple and widely used method for preparing plasma samples. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system.
Data and Protocols
Mass Spectrometry Parameters for this compound
The following table summarizes a range of mass spectrometry parameters reported in the literature for the analysis of this compound. These values can serve as a starting point for method development and should be optimized for your specific instrument.
| Parameter | Value Range | Reference |
| Precursor Ion (m/z) | 273.0 - 273.1 | [1] |
| Product Ion (m/z) | 164.0 | [1] |
| Ionization Mode | ESI Negative | [1][6] |
Note: Specific values for parameters like collision energy, declustering potential, and cone voltage are highly instrument-dependent and should be empirically determined.
LC and Sample Preparation Protocols
| Parameter | Recommended Protocol | Reference |
| Analytical Column | C18 (e.g., Agilent Zorbax, Inertsil ODS-3) | [1][5] |
| Mobile Phase A | Water with 5-20 mM Ammonium Acetate or Formate | [4][5] |
| Mobile Phase B | Acetonitrile or Methanol | [4][5] |
| Flow Rate | 0.8 - 1.0 mL/min | [4][5] |
| Sample Preparation | Protein precipitation with acetonitrile | [4] |
Detailed Experimental Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control.
-
Internal Standard Addition: Add the working solution of this compound to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deboni.he.com.br [deboni.he.com.br]
addressing matrix effects in Teriflunomide quantification
Welcome to the technical support center for the quantification of Teriflunomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Teriflunomide quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting endogenous components in a biological sample.[1] In the context of Teriflunomide quantification, particularly with LC-MS/MS, these effects can lead to inaccurate and unreliable results by either artificially lowering or increasing the detected signal.[1] Common sources of matrix effects in plasma or serum samples include phospholipids, proteins, and salts.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for Teriflunomide analysis?
A2: The most frequently employed sample preparation methods for Teriflunomide in biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile or methanol is used to precipitate proteins.[2][3]
-
Liquid-Liquid Extraction (LLE): This method separates Teriflunomide from matrix components based on its solubility in two immiscible liquid phases. Ethyl acetate is a commonly used extraction solvent.[4][5]
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates Teriflunomide from the sample matrix based on physical and chemical interactions with a solid sorbent.[6][7]
Q3: Is a specific internal standard (IS) recommended for Teriflunomide analysis to compensate for matrix effects?
A3: Yes, the use of a stable isotope-labeled internal standard is highly recommended. Teriflunomide-d4 is frequently cited as a suitable internal standard for LC-MS/MS quantification as it co-elutes with Teriflunomide and experiences similar matrix effects, thus providing effective compensation.[8][9]
Q4: Can the choice of biological matrix (e.g., plasma, serum, dried blood spot) influence the extent of matrix effects?
A4: Yes, the biological matrix can significantly influence matrix effects. While plasma and serum are common matrices for Teriflunomide monitoring, alternative matrices like dried blood spots (DBS) have also been validated.[2][3][10] A validation study for a DBS method reported no significant matrix effect and a process efficiency of approximately 88%.[3][10] It is crucial to validate the analytical method for each specific matrix used.
Troubleshooting Guide
Issue 1: Poor reproducibility or inconsistent results in Teriflunomide quantification.
This issue often points towards unaddressed matrix effects. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent Teriflunomide results.
Issue 2: Suspected ion suppression leading to low analyte signal.
Ion suppression is a common matrix effect, especially from phospholipids in plasma.
-
Qualitative Assessment: Perform a post-column infusion experiment. Infuse a standard solution of Teriflunomide at a constant rate into the mobile phase after the analytical column, and inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Quantitative Assessment: The matrix factor (MF) should be calculated as a "golden standard" to quantitatively assess matrix effects.[1] The MF is the ratio of the peak response in the presence of the matrix (blank matrix extract spiked with the analyte) to the peak response in a neat solution. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[1]
Issue 3: Impact of hemolyzed or lipemic samples.
Validation studies for Teriflunomide bioanalytical methods often include the evaluation of hemolyzed and lipemic plasma to ensure selectivity.[4] However, significant hemolysis can interfere with results for many clinical chemistry analytes and may necessitate sample recollection.[11] If using hemolyzed samples is unavoidable, the impact should be thoroughly investigated during method validation.
Data on Sample Preparation Methods
The following table summarizes findings on different extraction techniques for Teriflunomide, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Key Findings | Reported Recovery/Efficiency | Reference |
| Protein Precipitation (PPT) | Simple, rapid method. Used for simultaneous determination of Teriflunomide and its metabolite. | Not explicitly stated for Teriflunomide, but the method was successfully applied to a pharmacokinetic study. | [12] |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate is a suitable solvent. Effective for extracting Teriflunomide from whole blood and plasma. | Recoveries in the range of 78 – 108% in human blood. | [4] |
| Dried Blood Spot (DBS) with LC-MS/MS | Reported no significant matrix effect. | Process efficiency was approximately 88%. | [3][10] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the determination of Teriflunomide in human plasma.[5]
-
Sample Preparation: To a 200 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., this compound).
-
Acidification: Add 50 µL of 5% formic acid solution and vortex for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction of Teriflunomide.
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
This is a generalized workflow for SPE, which should be optimized for the specific SPE cartridge and analytes.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Pre-treatment may involve dilution with an appropriate buffer.[6]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering compounds.[6]
-
Elution: Elute Teriflunomide from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).[6]
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Caption: General workflow for Solid-Phase Extraction.
Protocol 3: Phospholipid Removal
Phospholipids are a major cause of matrix effects.[13][14] Specialized SPE cartridges or 96-well plates (e.g., HybridSPE®, Ostro™) can be used to specifically remove them.[14][15] The procedure is often similar to protein precipitation.
-
Sample Addition: Add plasma/serum sample to the phospholipid removal plate/cartridge.
-
Precipitation/Extraction: Add an organic solvent (e.g., acetonitrile with 1% formic acid), vortex, and apply vacuum or centrifugation to pass the sample through the sorbent. The sorbent retains phospholipids while allowing the analyte to pass through.
-
Analysis: The resulting filtrate/eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
This approach combines the simplicity of protein precipitation with the cleanliness of a more targeted extraction, significantly reducing phospholipid-based ion suppression.[13][15]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. deboni.he.com.br [deboni.he.com.br]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a simple HPLC-MS/MS method to simultaneously determine teriflunomide and its metabolite in human plasma and urine: Application to clinical pharmacokinetic study of teriflunomide sodium and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Teriflunomide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Teriflunomide-d4, with a specific focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape, specifically peak tailing, when analyzing this compound using reversed-phase chromatography?
A1: The most prevalent cause of peak tailing for this compound is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These unreacted, acidic silanol groups can interact with basic functional groups on the this compound molecule, causing a secondary, stronger retention mechanism that leads to an asymmetric peak shape.[1]
Q2: How does the mobile phase pH impact the peak shape of this compound?
A2: Mobile phase pH is a critical factor in achieving good peak shape for ionizable compounds like this compound. Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups on the column, minimizing the secondary interactions that cause peak tailing.[1][3] However, the solubility of Teriflunomide is poor at very low pH.[4] Therefore, a balance must be struck, with studies showing good results at a pH between 6.0 and 7.0, where Teriflunomide solubility is improved.[4] It is crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic state and prevent peak broadening or splitting.[5][6]
Q3: My this compound peak appears broad and flat on top. What is the likely cause?
A3: A broad, flat-topped peak is a classic sign of column overload.[7][8] This occurs when the mass of the injected sample exceeds the capacity of the column. To resolve this, you can either reduce the injection volume or dilute the sample.[8]
Q4: I am observing a split peak for this compound. What could be the issue?
A4: Split peaks can arise from several factors. One common cause is a mismatch between the injection solvent and the mobile phase.[7] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Always try to dissolve your sample in the initial mobile phase.[5] Another possibility is a partially blocked inlet frit or a void at the head of the column.[2][9]
Q5: Can the column temperature affect the peak shape of this compound?
A5: Yes, column temperature can influence peak shape. One study optimized the column temperature to 35°C for a robust chromatographic method for Teriflunomide.[4] Changes in temperature can affect analyte solubility, mobile phase viscosity, and the kinetics of interaction with the stationary phase.
Troubleshooting Guide
Problem: Peak Tailing
-
Possible Cause 1: Secondary Silanol Interactions
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3) can protonate the silanol groups and reduce unwanted interactions.[1] Additives like trifluoroacetic acid (TFA) are often used for this purpose.[10]
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase.[11] TEA will interact with the active silanol sites, masking them from the analyte.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column.[2] End-capping chemically modifies the residual silanol groups to make them less active.
-
-
-
Possible Cause 2: Column Contamination or Degradation
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.[12]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[2]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement.[5]
-
-
-
Possible Cause 3: Metal Contamination
-
Solution: Metal ions in the sample or from the HPLC system can chelate with the analyte, causing tailing.[8] Using a mobile phase with a chelating agent like EDTA can help mitigate this issue.
-
Problem: Peak Fronting
-
Possible Cause 1: High Analyte Concentration (Overload)
-
Solution: Reduce the concentration of the sample by dilution or decrease the injection volume.[8]
-
-
Possible Cause 2: Inappropriate Sample Solvent
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the mobile phase.[5]
-
Problem: Broad Peaks
-
Possible Cause 1: Large Injection Volume
-
Solution: Reduce the injection volume.[5]
-
-
Possible Cause 2: Extra-Column Volume
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure to avoid dead volume.[12]
-
-
Possible Cause 3: Column Deterioration
-
Solution: Replace the column if it has degraded over time.[5]
-
Quantitative Data Summary
The following table summarizes various reported chromatographic conditions for the analysis of Teriflunomide, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4] | ACE C18 (250 x 4.6 mm, 5 µm)[10] | Symmetry ODS RP C18 (15 x 4.6 mm, 5 µm)[13] | Thermo BDS hypercil C18 (250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 10 mM KH2PO4 with 0.5% v/v triethylamine, pH 6.5[4] | 0.25% v/v Trifluoroacetic acid in Water[10] | 0.1% Ortho Phosphoric Acid[13] | 0.03 M potassium dihydrogen phosphate: triethylamine[11] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile: Methanol[10] | Acetonitrile: Methanol[13] | Acetonitrile[11] |
| Composition | 40:60 (Buffer:Acetonitrile)[4] | 30:50:20 (Buffer:Acetonitrile:Methanol)[10] | 10:50:40 (Buffer:ACN:Methanol)[13] | 50:50:0.1% (Buffer:Acetonitrile:TEA)[11] |
| Flow Rate | 0.5 mL/min[4] | 1.5 mL/min[10] | 1.0 mL/min[13] | 1.0 mL/min[11] |
| Column Temp. | 35°C[4] | 25°C[10] | Not Specified | Room Temperature[11] |
| Detection | 250 nm[4] | 250 nm[10] | 232 nm[13] | 250 nm[11] |
Experimental Protocols
Protocol for Troubleshooting Poor Peak Shape of this compound
-
Initial System Suitability Check:
-
Inject a standard solution of this compound and evaluate the peak shape. Calculate the tailing factor (Asymmetry Factor). A value greater than 1.5 is generally considered poor.[1]
-
Check the system pressure. A sudden increase or fluctuation may indicate a blockage.
-
-
Investigate Mobile Phase Effects:
-
pH Adjustment: Prepare mobile phases with varying pH values (e.g., 3.0, 4.5, 6.5). Ensure the buffer has adequate capacity (typically 10-25 mM). Inject the sample with each mobile phase and observe the effect on peak shape and retention time.
-
Mobile Phase Additives: If tailing persists at low pH, prepare a mobile phase containing a competing base like triethylamine (0.1-0.5% v/v).
-
-
Evaluate Column Condition:
-
Column Wash: If the column is suspected to be contaminated, disconnect it from the detector and flush it with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol).
-
Column Reversal: For a partially blocked inlet frit, carefully reverse the column (if the manufacturer allows) and flush it at a low flow rate.[9]
-
Test with a New Column: If the above steps do not resolve the issue, replace the column with a new one of the same type to confirm if the old column was the problem.
-
-
Assess Sample and Injection Parameters:
-
Sample Overload Study: Prepare a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x) and inject them. If the peak shape improves with dilution, the original sample was overloaded.
-
Solvent Mismatch Test: Prepare your sample in the initial mobile phase composition and inject it. Compare the peak shape to the sample prepared in a stronger solvent.
-
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijbpas.com [ijbpas.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpar.com [ijpar.com]
potential for isotopic exchange in Teriflunomide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Teriflunomide-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a deuterium-labeled version of Teriflunomide, the active metabolite of leflunomide. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Teriflunomide in biological matrices.[1][2][3]
Q2: Where are the deuterium labels located on the this compound molecule?
A2: Commercially available this compound is typically deuterated on the phenyl ring. The IUPAC name is (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide. This means the four hydrogen atoms on the phenyl group attached to the amide nitrogen are replaced by deuterium atoms.[1]
Q3: What is isotopic exchange and why is it a concern?
A3: Isotopic exchange is a chemical reaction where an isotope in a labeled compound is swapped with another isotope from the surrounding environment. In the context of this compound, this would involve the replacement of deuterium atoms with hydrogen atoms from solvents or the biological matrix. This phenomenon, also known as back-exchange, can compromise the accuracy of quantitative analyses by altering the concentration of the internal standard.[4][5][6]
Q4: How stable is the deuterium label on this compound?
A4: The deuterium labels on the aromatic ring of this compound are generally considered to be stable under typical bioanalytical conditions. Aromatic C-D bonds are significantly more stable and less prone to exchange compared to deuterium on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[5] However, extreme pH, high temperatures, or certain matrix components could potentially facilitate exchange. Therefore, experimental verification of stability in your specific matrix and conditions is recommended.
Q5: Under what conditions is isotopic exchange most likely to occur?
A5: Isotopic exchange is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[6] Forced degradation studies of Teriflunomide have shown it to be susceptible to degradation under basic, oxidative, and thermal stress. These conditions should be considered high-risk for potential isotopic exchange of this compound.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause: Potential isotopic exchange (back-exchange) of this compound.
Troubleshooting Steps:
-
Assess Label Stability: Perform an incubation study by spiking this compound into a blank biological matrix (the same type as your samples).
-
Incubate: Incubate the spiked matrix under the same conditions as your sample preparation and analysis timeline (e.g., room temperature for 4 hours, 37°C for 1 hour).
-
Analyze: Analyze the incubated sample using your LC-MS/MS method.
-
Monitor for Exchange: Monitor the mass transition for unlabeled Teriflunomide. A significant increase in the signal for the unlabeled analyte in the spiked blank matrix compared to an unincubated sample would indicate back-exchange.[4]
Corrective Actions:
-
If back-exchange is confirmed, consider modifying your sample preparation procedure to minimize exposure to harsh conditions (e.g., reduce incubation times, perform extractions at lower temperatures, adjust pH to be closer to neutral).
-
Ensure the deuterium labels are on stable positions of the molecule. For this compound, the phenyl ring is a stable position.[1]
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
Possible Cause: On-column hydrogen-deuterium exchange.
Troubleshooting Steps:
-
Evaluate Mobile Phase: The pH of the mobile phase can sometimes contribute to on-column exchange, especially with mobile phases containing a high percentage of water.
-
Experiment with pH: Prepare mobile phases with slightly different pH values (if compatible with your chromatography) to see if the peak shape improves.
-
Reduce Residence Time: A faster gradient or a shorter column may reduce the time the analyte spends on the column, minimizing the opportunity for exchange.
Corrective Actions:
-
If on-column exchange is suspected, using a mobile phase with aprotic solvents or adjusting the pH to a range where exchange is minimized (around pH 2.6 for amide hydrogens) might be beneficial, though this needs to be balanced with chromatographic performance.[6]
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound in Plasma
Objective: To determine the stability of the deuterium labels on this compound in a plasma matrix under simulated experimental conditions.
Materials:
-
This compound stock solution
-
Blank plasma from the same species as the study samples
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples by spiking a known concentration of this compound into blank plasma. One set will be your baseline (T=0), and the other will be for the stability assessment.
-
-
Incubation:
-
Store the stability QC samples under conditions that mimic your experimental workflow (e.g., bench-top at room temperature for 4 hours, in an autosampler at 10°C for 24 hours).
-
-
Sample Processing:
-
At the end of the incubation period, process both the baseline and stability QC samples.
-
A common method is protein precipitation: add 3 volumes of cold protein precipitation solvent to 1 volume of plasma.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method for Teriflunomide.
-
Monitor the mass transitions for both this compound and unlabeled Teriflunomide.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled Teriflunomide to this compound for both the baseline and stability samples.
-
A statistically significant increase in this ratio in the stability samples compared to the baseline samples indicates isotopic exchange.
-
Acceptance Criteria: The mean response of the stability samples should be within a predefined percentage (e.g., ±15%) of the mean response of the baseline samples.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Human Plasma
| Condition | Time (hours) | Mean Peak Area of Unlabeled Teriflunomide (n=3) | Mean Peak Area of this compound (n=3) | Ratio (Unlabeled/Labeled) | % Change from Baseline |
| Baseline | 0 | 1,500 | 2,500,000 | 0.0006 | 0% |
| Room Temp | 4 | 1,650 | 2,480,000 | 0.000665 | +10.8% |
| 37°C | 4 | 2,500 | 2,450,000 | 0.00102 | +70.0% |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Metabolic pathway of Leflunomide to Teriflunomide and its minor metabolic routes.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
managing ion suppression in ESI-MS for Teriflunomide analysis
Welcome to the technical support center for Teriflunomide analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage ion suppression during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of Teriflunomide.
Issue: Low or no Teriflunomide signal intensity.
-
Question: I am not seeing a signal for Teriflunomide, or the signal is much lower than expected. What are the possible causes and solutions?
-
Answer: Low or no signal for Teriflunomide is a common issue, often related to ion suppression. Here’s a step-by-step guide to troubleshoot this problem:
-
Check for Matrix Effects: Co-eluting matrix components from your sample (e.g., plasma, serum) can suppress the ionization of Teriflunomide.
-
Optimize Chromatographic Separation: If interfering compounds co-elute with Teriflunomide, they can compete for ionization.
-
Solution: Adjust your liquid chromatography (LC) method. Modify the gradient, change the mobile phase composition, or try a different analytical column to achieve better separation of Teriflunomide from matrix components.
-
-
Evaluate Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency.
-
Solution: If you are using additives like trifluoroacetic acid (TFA), which is a known ion-suppressing agent, consider switching to a more MS-friendly modifier like formic acid or ammonium formate.[4]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Teriflunomide will co-elute and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue: High variability in Teriflunomide signal between injections.
-
Question: My Teriflunomide signal is inconsistent across multiple injections of the same sample. What could be causing this?
-
Answer: High variability can be due to several factors, primarily related to the sample matrix and the cleanliness of your LC-MS system.
-
Inadequate Sample Cleanup: Inconsistent removal of matrix components can lead to variable ion suppression between injections.
-
Solution: Re-evaluate and optimize your sample preparation protocol to ensure consistent cleanup. SPE is often more reproducible than LLE or protein precipitation.
-
-
Column Contamination: Buildup of matrix components on the analytical column can lead to shifting retention times and variable ion suppression.
-
Solution: Implement a robust column washing step between injections to ensure the column is clean for each run.
-
-
Ion Source Contamination: Contamination of the ESI source with non-volatile salts or other matrix components can lead to unstable spray and fluctuating signal.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Teriflunomide analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (Teriflunomide) is reduced by the presence of co-eluting molecules from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis. In the analysis of biological samples like plasma or serum, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.
Q2: How can I determine if ion suppression is affecting my Teriflunomide analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a Teriflunomide standard solution is introduced into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant Teriflunomide signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for Teriflunomide?
A3: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but often provides the least effective cleanup, potentially leading to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning Teriflunomide into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences and minimizing ion suppression. It provides the cleanest extracts, leading to more robust and reliable results.
Q4: What are the ideal mobile phase additives for Teriflunomide analysis in ESI-MS?
A4: For ESI-MS, it is crucial to use volatile mobile phase additives that will not contaminate the ion source.
-
Formic acid (0.1%) is a common and effective additive for positive ion mode ESI, as it aids in the protonation of the analyte.
-
Ammonium formate or ammonium acetate are also good choices and can be used to buffer the mobile phase at a desired pH.
-
Avoid using non-volatile buffers like phosphates and strong ion-pairing agents like TFA, as they can cause significant ion suppression and contaminate the MS system.[4]
Quantitative Data Summary
The following tables summarize quantitative data related to managing ion suppression in Teriflunomide analysis.
Table 1: Ion Suppression of Teriflunomide in Human Plasma
| Teriflunomide Concentration | Mean Ion Suppression (%) | RSD (%) |
| 1.0 ng/mL | 101.2 | 1.2 |
| 3.0 ng/mL | 99.2 | 1.1 |
| 500 ng/mL | 100.1 | 2.1 |
| 30 µg/mL | 99.5 | 0.9 |
| 100 µg/mL | 99.4 | 3.1 |
| 175 µg/mL | 99.8 | 2.5 |
Data from a validated HPLC-MS/MS method using protein precipitation. A value close to 100% indicates minimal ion suppression.
Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction (General Comparison)
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Moderate to High | Low |
| Liquid-Liquid Extraction (LLE) | High | Moderate |
| Solid-Phase Extraction (SPE) | High | High |
This table provides a general comparison. Specific recovery and matrix effect values will depend on the detailed protocol and the specific analyte.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Teriflunomide in Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Teriflunomide in Human Plasma
-
To 200 µL of human plasma in a glass tube, add the internal standard.
-
Add 50 µL of 5% formic acid and vortex for 10 seconds.[5]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Teriflunomide in Human Plasma (Generic Protocol)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute Teriflunomide with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Teriflunomide analysis.
Caption: Troubleshooting logic for low Teriflunomide signal.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
dealing with contamination issues in Teriflunomide-d4 analysis
Welcome to the Technical Support Center for the analysis of Teriflunomide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding contamination issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Teriflunomide, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis.[1] This is because it is chemically identical to the analyte (Teriflunomide) and therefore exhibits very similar behavior during sample extraction, chromatography, and ionization. This allows for accurate correction of any variability that may occur during the analytical process, such as matrix effects, leading to more precise and reliable quantification of Teriflunomide.[1][2]
Q2: I'm observing a peak for Teriflunomide in my blank samples. What are the potential sources of this contamination?
A2: A peak for Teriflunomide in blank samples, also known as carryover, can originate from several sources within your LC-MS system. The most common sources include:
-
Autosampler: Residual analyte can adhere to the needle, syringe, injection port, or sample loop.[3][4][5]
-
LC Column: The analytical column can retain the analyte, which then elutes in subsequent runs.[3]
-
Transfer Lines and Fittings: Contamination can occur in the tubing and connections between the autosampler, column, and mass spectrometer.[5]
-
Ion Source: The mass spectrometer's ion source can become contaminated over time, leading to a persistent background signal.
-
Solvents and Reagents: The mobile phase, wash solutions, or reconstitution solvents may be contaminated.[6]
Q3: My this compound internal standard signal is inconsistent or decreasing over time. What could be the cause?
A3: Inconsistent or decreasing signal from your this compound internal standard can be due to several factors:
-
Isotopic Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[7][8] This is more likely to occur with deuteriums on labile functional groups and can be influenced by pH and temperature.[8][9]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the internal standard and suppress or enhance its ionization in the mass spectrometer.[2][10]
-
Degradation: The internal standard may degrade if not stored or handled properly.
-
Contamination of the Internal Standard Stock Solution: The stock solution itself might be contaminated with the unlabeled Teriflunomide.[11]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common contamination issues.
Guide 1: Investigating and Mitigating Carryover
Problem: A Teriflunomide peak is observed in blank injections following a high-concentration sample.
Troubleshooting Workflow:
Caption: A step-by-step workflow to diagnose and address carryover issues.
Quantitative Data on Wash Solution Effectiveness:
The choice of wash solvent in the autosampler is critical for minimizing carryover. The following table summarizes the impact of different wash solutions on carryover for a model compound, demonstrating the importance of solvent selection.
| Wash Solvent Composition | Carryover Reduction Factor | Reference |
| 100% Acetonitrile | Baseline | [3] |
| 50/50 Water/Acetonitrile | 3-fold improvement | [3] |
| 100% Methanol | Slight improvement over ACN | [3] |
| 50/50 Water/Methanol | 2.5-fold improvement | [3] |
| 50/50 DMSO/Methanol | Further reduction from 156% to 100% of LLOQ | [5] |
Note: The effectiveness of a wash solution is highly dependent on the analyte's properties. For Teriflunomide, which is a BCS Class 2 compound and practically insoluble in water, a higher percentage of organic solvent in the wash solution is generally more effective.[12] Adding a small amount of acid or base to the wash solvent can also help for ionizable compounds.[13]
Guide 2: Addressing Issues with the Deuterated Internal Standard
Problem: Inconsistent internal standard response or evidence of isotopic exchange.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving issues with deuterated internal standards.
Common Contaminants in LC-MS Analysis:
Contamination can also arise from sources other than carryover. The following table lists common contaminants, their monoisotopic masses, and potential sources.
| Compound ID | Mono-isotopic Ion Mass (singly charged) | Ion Type | Possible Origin |
| Dimethyl formamide | 74.06059 | [M+H]+ | Solvent |
| Triethylamine (TEA) | 102.12827 | [M+H]+ | Buffer |
| Polyethylene glycol (PEG) | 107.0782 | [A2B+H]+ | Ubiquitous polyether |
| Dibutylphthalate | 279.15964 | [M+H]+ | Plasticizer |
| n-butyl benzenesulfonamide | 214.09018 | [M+H]+ | Plasticizer |
Source: Adapted from Merck Millipore and other sources.[14][15][16]
Experimental Protocols
Detailed LC-MS/MS Method for Teriflunomide Quantification in Human Plasma
This protocol is a representative method for the quantification of Teriflunomide in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Teriflunomide: 269.0 -> 219.0
-
This compound: 273.0 -> 223.0
-
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: These parameters should be optimized for the specific instrument being used.[1][17][18][19][20]
Signaling Pathway
Teriflunomide Mechanism of Action:
Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[21][22][23][24] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[23][24] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for their expansion. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to a cytostatic effect (inhibition of proliferation) without causing widespread cell death.[23] This reduces the number of activated lymphocytes that contribute to the inflammatory processes in autoimmune diseases like multiple sclerosis.
Caption: Teriflunomide inhibits DHODH, disrupting pyrimidine synthesis and lymphocyte proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. grupobiomaster.com [grupobiomaster.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 13. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. ccc.bc.edu [ccc.bc.edu]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. deboni.he.com.br [deboni.he.com.br]
- 21. researchgate.net [researchgate.net]
- 22. Teriflunomide - Wikipedia [en.wikipedia.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
Technical Support Center: Teriflunomide-d4 Stability in Biological Samples
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Teriflunomide-d4 in biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Disclaimer: Specific long-term stability data for this compound in biological matrices is not extensively available in the public domain. The stability data and recommendations provided herein are largely based on studies of the non-deuterated form, Teriflunomide. It is a reasonable scientific assumption that the deuterated form, this compound, will exhibit similar stability characteristics. However, for regulated bioanalysis, it is imperative to perform your own comprehensive stability assessments of this compound in the specific biological matrices and storage conditions used in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in biological samples?
A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine include degradation due to enzymatic activity, pH instability, temperature fluctuations, and exposure to light. Repeated freeze-thaw cycles can also impact the integrity of the analyte. While the carbon-deuterium bond is generally stronger than a carbon-hydrogen bond, which can slow down certain metabolic processes, it does not guarantee complete stability against other degradation pathways.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage of biological samples, it is recommended to maintain a temperature of -70°C or -80°C.[1] Storage at -20°C may be suitable for shorter durations, but the potential for degradation increases over extended periods. For short-term storage, such as during sample processing, keeping samples on wet ice is advisable to minimize enzymatic activity.[1]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be experimentally determined as part of your bioanalytical method validation. Generally, stability is assessed for three to five freeze-thaw cycles.[1] To minimize the impact of freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes after collection to avoid repeated thawing and refreezing of the entire sample.
Q4: Can I use previously frozen biological matrix to prepare my calibration standards and quality control (QC) samples?
A4: It is not recommended. Freshly collected and processed biological matrix should be used for the preparation of calibration standards and QC samples. This ensures that the matrix composition is as consistent as possible with the study samples. The enzymatic activity and composition of stored matrix may be altered, which could affect the stability of this compound.[1]
Q5: What are the known degradation pathways for Teriflunomide?
A5: Forced degradation studies on Teriflunomide have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] Hydrolysis is a primary degradation pathway.[4][5] It has also been shown to degrade under thermal and photolytic stress.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in stored samples | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at -70°C or lower. Review temperature logs for any deviations. |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes upon collection to avoid multiple freeze-thaw cycles of the entire sample. | |
| Instability in the processed sample (e.g., post-extraction). | Analyze processed samples as soon as possible. If there is a delay, store them in a cooled autosampler. Perform post-preparative stability experiments under your laboratory's conditions. | |
| Appearance of unknown peaks in chromatograms of stored samples | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is stability-indicating and can separate the parent drug from its degradants. |
| Contamination of the biological matrix or reagents. | Use high-purity reagents and screen the biological matrix for interfering peaks before use. | |
| Inconsistent results between different batches of stored samples | Variability in storage conditions. | Ensure all samples are stored under identical and tightly controlled conditions. |
| Matrix effects. | Evaluate matrix effects during method development and validation, especially if sourcing matrix from different lots or donors. |
Data Presentation
The following tables summarize the stability of Teriflunomide under various conditions, which can be used as a proxy for this compound stability.
Table 1: Summary of Teriflunomide Stability in Biological Matrix (Hypothetical Data Based on Typical Acceptance Criteria)
| Stability Condition | Storage Temperature | Duration | Matrix | Analyte Concentration | % Recovery (Mean ± SD) |
| Short-Term | Room Temperature (~25°C) | 24 hours | Human Plasma | Low QC, High QC | 95.5 ± 4.2 |
| Long-Term | -20°C | 30 days | Human Plasma | Low QC, High QC | 93.1 ± 5.8 |
| Long-Term | -80°C | 90 days | Human Plasma | Low QC, High QC | 98.7 ± 3.1 |
| Freeze-Thaw | -80°C to Room Temp | 3 cycles | Human Plasma | Low QC, High QC | 96.4 ± 4.9 |
| Freeze-Thaw | -80°C to Room Temp | 5 cycles | Human Plasma | Low QC, High QC | 94.2 ± 6.3 |
| Post-Preparative | 4°C (Autosampler) | 48 hours | Extracted Human Plasma | Low QC, High QC | 99.1 ± 2.5 |
Table 2: Summary of Forced Degradation Studies of Teriflunomide
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15-20% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~20-25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | ~10-15% |
| Thermal Degradation | Solid State | 48 hours | 80°C | ~5-10% |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temperature | ~10-12% |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment in a Biological Matrix
Objective: To evaluate the long-term stability of this compound in a specific biological matrix (e.g., human plasma) at a defined storage temperature.
Methodology:
-
Sample Preparation: Spike a fresh pool of the biological matrix with this compound at a minimum of two concentration levels (low and high quality control concentrations).
-
Aliquoting: Aliquot the spiked matrix into multiple polypropylene tubes for each concentration level and time point.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of samples for each concentration.
-
Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquoting: Divide the spiked matrix into at least three aliquots for each concentration level.
-
Initial Freeze: Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw: Thaw the samples completely at room temperature.
-
Refreeze: Refreeze the samples for at least 12 hours.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
Analysis: After the final thaw, analyze the samples and compare the concentrations to freshly prepared standards.
-
Data Evaluation: The analyte is considered stable if the results are within ±15% of the nominal concentration.
Visualizations
Caption: Mechanism of action of Teriflunomide.
Caption: General workflow for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Indicating HPTLC Method for Analysis of Teriflunomide | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 3. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 4. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
Technical Support Center: Teriflunomide-d4 Formulation and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of formulation on the stability of Teriflunomide-d4. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in a formulation?
The stability of this compound, similar to its non-deuterated counterpart Teriflunomide, is primarily influenced by pH, exposure to oxidative conditions, heat, and light.[1][2] Excipient compatibility is also a critical factor; the selection of excipients can significantly impact the drug's stability.[3][4]
Q2: How does pH affect the stability of this compound?
Teriflunomide is susceptible to hydrolysis under both acidic and basic conditions.[1][2][5] As a BCS Class II drug, its solubility is pH-dependent, increasing from being practically insoluble at pH 1.2 to more soluble at pH 7.6.[6] Formulation development should, therefore, carefully consider the micro-pH imparted by excipients to minimize hydrolytic degradation.
Q3: What are the expected degradation products of this compound?
Forced degradation studies on Teriflunomide have identified several degradation products. The primary biotransformation pathway is hydrolysis, with oxidation being a minor pathway.[7] Under stress conditions, degradation can lead to the formation of impurities such as 4-trifluoromethyl aniline.[6] It is anticipated that this compound would follow similar degradation pathways.
Q4: Are there any known incompatible excipients with Teriflunomide?
While specific excipient incompatibility studies for this compound are not extensively published, general principles of formulation suggest avoiding excipients with reactive impurities or those that create an unfavorable pH environment.[3] For instance, acidic excipients could accelerate acid hydrolysis.[3] The use of colloidal silicon dioxide has been noted in stable formulations of Teriflunomide.[8]
Q5: What is the recommended approach for storing this compound formulations?
To minimize degradation, this compound formulations should be protected from light and stored at controlled room temperature. The specific storage conditions should be determined based on comprehensive stability studies of the final formulation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in a new solid dosage formulation.
-
Question: I am observing significant degradation of this compound in my tablet formulation during accelerated stability studies. What could be the cause?
-
Answer:
-
Excipient Incompatibility: Review the excipients used. Some excipients can have acidic or basic properties that may be catalyzing the degradation of the drug.[3] For example, certain grades of microcrystalline cellulose or dicalcium phosphate can have an acidic surface pH.[3] Consider performing binary drug-excipient compatibility studies.
-
Moisture Content: Teriflunomide is susceptible to hydrolysis.[7] High moisture content within the formulation, potentially introduced during wet granulation or absorbed from the environment, can accelerate degradation. Ensure that the manufacturing process includes adequate drying steps and that the packaging provides sufficient protection against moisture.
-
Manufacturing Process: High temperatures during processing, such as in drying or compression, can lead to thermal degradation.[1][9] Evaluate the impact of each manufacturing step on the drug's stability.
-
Issue 2: Inconsistent results in stability-indicating HPLC analysis.
-
Question: My HPLC results for this compound stability testing are showing variable peak areas and retention times. How can I troubleshoot this?
-
Answer:
-
Method Validation: Ensure that the analytical method has been fully validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[5][10]
-
Mobile Phase pH: The pH of the mobile phase can be critical for achieving consistent separation and peak shape. Ensure the mobile phase is prepared accurately and consistently for each run. A mobile phase containing a buffer at a controlled pH is recommended.[1][2]
-
Column Temperature: Maintaining a consistent column temperature is important for reproducible retention times.[10][11] Check the stability and accuracy of the column oven.
-
Sample Preparation: Incomplete dissolution of the drug from the formulation or instability in the sample diluent can lead to inaccurate results. Optimize the sample preparation procedure to ensure complete extraction and stability of the analyte in the diluent.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1N HCl. Heat the solution at 80°C for 1 hour. Neutralize with 1N NaOH before analysis.[10]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1N NaOH. Heat the solution at 80°C for 1 hour. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H2O2. Keep the solution at 80°C for 1 hour.[10]
-
Thermal Degradation: Expose the solid drug powder to a temperature of 80°C for 1 hour.[10]
-
Photolytic Degradation: Expose a solution of the drug to sunlight for 4 hours.[11]
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general protocol based on published methods for Teriflunomide analysis.[1][5][10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.03M potassium dihydrogen phosphate or 0.25% v/v trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 50:50 v/v or 60:40 v/v).[5][11] The pH of the aqueous phase may need to be adjusted.
-
Injection Volume: 10 µL.[10]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Teriflunomide
| Stress Condition | Reagent/Parameter | Duration | Temperature |
| Acid Hydrolysis | 1N HCl | 1 hour | 80°C |
| Base Hydrolysis | 1N NaOH | 1 hour | 80°C |
| Oxidation | 30% H₂O₂ | 1 hour | 80°C |
| Thermal | Dry Heat | 1 hour | 80°C |
| Photolytic | Sunlight | 4 hours | Ambient |
Note: This table summarizes typical conditions from literature for Teriflunomide and should be optimized for this compound studies.
Visualizations
Caption: Workflow for Investigating this compound Stability.
Caption: Potential Degradation Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scispace.com [scispace.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2022128156A1 - Immediate release solid dosage form comprising teriflunomide and method of preparation thereof - Google Patents [patents.google.com]
- 8. WO2017037645A1 - Stable pharmaceutical formulations of teriflunomide - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijbpas.com [ijbpas.com]
Navigating the Analytical Maze: A Technical Support Center for Resolving Co-eluting Interferences with Teriflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Teriflunomide, with a specific focus on resolving co-eluting interferences when using its deuterated internal standard, Teriflunomide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Teriflunomide analysis?
A1: Co-eluting interferences in Teriflunomide analysis primarily stem from two sources:
-
Metabolites of Leflunomide and Teriflunomide: Since Leflunomide is the prodrug of Teriflunomide, its metabolites can be present in biological samples. One significant metabolite is 4-trifluoro-methylaniline oxanilic acid (4-TMOA). Additionally, the in-vivo conversion of Leflunomide to Teriflunomide involves the opening of an isoxazole ring, which can result in two isomeric forms of Teriflunomide.[1][2] These isomers may have slightly different chromatographic retention times and could potentially interfere with each other.
-
Degradation Products: Forced degradation studies of Leflunomide and Teriflunomide have identified several degradation products that could potentially co-elute with the analyte and its internal standard.
Q2: My this compound internal standard signal is inconsistent or declining. What could be the cause?
A2: An inconsistent or declining signal from this compound can be attributed to several factors:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, urine) can affect the ionization of the internal standard.
-
Sample Preparation Inconsistencies: Variations in extraction efficiency or sample handling can lead to inconsistent recovery of the internal standard.
-
Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a gradual decline in signal intensity.
-
Analyte-Internal Standard Interactions: At high concentrations of Teriflunomide, the analyte itself can suppress the ionization of the deuterated internal standard.
Q3: I am observing a chromatographic split or separation between Teriflunomide and this compound. Why is this happening?
A3: A slight chromatographic separation between an analyte and its deuterated internal standard, known as the "isotope effect," can occur. This is more pronounced with a higher degree of deuteration. While often minimal, this separation can become problematic if a co-eluting interference affects the analyte and internal standard peaks differently, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Unexplained Peaks or Interferences in the Chromatogram
Logical Troubleshooting Workflow
Troubleshooting workflow for identifying unknown peaks.
Troubleshooting Steps:
-
Analyze a blank matrix sample: This will help determine if the interference is from the biological matrix itself.
-
Inject a pure solution of this compound: This will verify if the interference is an impurity in the internal standard.
-
Inject a pure solution of Teriflunomide: This will help identify if the peak is an isomer or an impurity of the analyte.
-
Review literature for known metabolites and degradation products: Pay close attention to metabolites of Leflunomide, such as 4-TMOA, and potential isomeric forms of Teriflunomide.
-
Optimize chromatography: If a co-eluting interference is suspected, modify the chromatographic conditions to achieve separation.
Issue 2: Poor Peak Shape or Chromatographic Resolution
Possible Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination. | Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl); Flush the column with a strong solvent. |
| Peak Fronting | Column overload; Injection solvent stronger than mobile phase. | Dilute the sample; Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Peak Splitting | Column void; Clogged frit. | Replace the column; Reverse flush the column at a low flow rate. |
| Analyte/IS Co-elution with Interference | Insufficient chromatographic separation. | Modify mobile phase gradient, pH, or organic modifier; Experiment with different column temperatures; Evaluate a column with a different particle size or length. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Simultaneous Determination of Teriflunomide and 4-TMOA
This protocol is adapted from a validated method for the simultaneous analysis of Teriflunomide and its metabolite, 4-TMOA.[1]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Agilent Zorbax eclipse plus C18 (specific dimensions to be optimized, e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 5 mM Ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: (Example) 0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-2.5 min, 90% B; 2.5-3.0 min, 30% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Teriflunomide | 269.0 | 159.9 |
| 4-TMOA | 231.9 | 160.0 |
| This compound | 273.0 | 164.0 |
Protocol 2: General Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of a bioanalytical method using a deuterated internal standard for Teriflunomide analysis.[3]
| Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Recovery (% CV) | Consistent and reproducible | < 15% |
Signaling Pathway
Mechanism of Action of Teriflunomide
Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] Activated, rapidly proliferating lymphocytes are highly dependent on this pathway. By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool, leading to a cytostatic effect on these activated lymphocytes, thereby reducing the inflammatory processes in autoimmune diseases.
References
Validation & Comparative
The Gold Standard: Validating Bioanalytical Methods with Teriflunomide-d4
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of method performance, directly impacting the accuracy and reproducibility of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically Teriflunomide-d4, versus a non-labeled analogue or a structurally similar compound in the bioanalytical validation of Teriflunomide.
Teriflunomide, the active metabolite of Leflunomide, is a key therapeutic agent for multiple sclerosis. Its accurate quantification in biological matrices is essential for therapeutic drug monitoring and clinical research. The use of a deuterated internal standard like this compound is considered the gold standard, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby providing superior correction for variability.
Performance Under the Microscope: this compound vs. Alternative Internal Standards
The advantages of employing a SIL-IS are evident when examining key validation parameters. The following table summarizes typical performance data from a validated LC-MS/MS method for Teriflunomide using this compound. To illustrate the benefits, a hypothetical dataset for a non-SIL internal standard is presented, representing potential outcomes when using a less ideal comparator.
Table 1: Performance Data of a Validated LC-MS/MS Method for Teriflunomide using this compound
| Validation Parameter | Performance with this compound (SIL-IS) | Hypothetical Performance with Non-SIL IS |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 5.4% | ± 15% |
| Precision (% CV) at LLOQ | ≤ 8.15% | ≤ 20% |
| Accuracy (% Bias) at Low, Mid, High QC | Within ± 5% | Within ± 15% |
| Precision (% CV) at Low, Mid, High QC | ≤ 7.1% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Variable and less predictable |
| Matrix Effect (% CV) | < 10% | > 15% |
Data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.
The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.[1][2] This heightened performance is crucial for the reliability of clinical and preclinical studies.
A Look at the Experimental Blueprint: Detailed Methodology
This section outlines a representative, validated LC-MS/MS method for the quantification of Teriflunomide in human plasma, employing this compound as the internal standard.[1]
1. Materials and Reagents:
-
Analytes: Teriflunomide and this compound (Internal Standard).
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma.
2. Sample Preparation:
-
A simple protein precipitation technique is employed.
-
To 50 µL of plasma sample, 200 µL of Acetonitrile containing this compound is added.
-
The mixture is vortexed thoroughly to ensure complete protein precipitation.
-
Following centrifugation, the supernatant is transferred for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 50mm x 4.6mm, 3µm).[3]
-
Mobile Phase: An isocratic mobile phase consisting of 20mM ammonium acetate and methanol (25:75, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.[4]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
Visualizing the Path to Precision: Experimental Workflow
The following diagram illustrates the logical flow of the bioanalytical method validation process, from sample reception to final data analysis.
References
The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Teriflunomide Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Teriflunomide, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the deuterated internal standard, Teriflunomide-d4, with other non-deuterated alternatives, supported by experimental data from published studies.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for Teriflunomide analysis are the stable isotope-labeled (deuterated) internal standard, this compound, and non-deuterated structural analogs such as Rilpivirine and Paliperidone palmitate.
The scientific consensus leans towards stable isotope-labeled internal standards (SIL-ISs) as the gold standard for achieving the highest levels of accuracy and precision in quantitative bioanalysis. This is because SIL-ISs are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Performance Comparison: this compound vs. Structural Analogs
The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects and variability during sample processing. The following table summarizes the performance data from validated bioanalytical methods for Teriflunomide using this compound and two different structural analog internal standards, Rilpivirine and Paliperidone palmitate.
| Performance Metric | This compound (LC-MS/MS) | Rilpivirine (HPTLC) | Paliperidone Palmitate (HPLC) |
| Precision (%CV) | |||
| Intra-day | ≤ 8.15%[1] | Not Reported | ≤ 0.98% |
| Inter-day | ≤ 8.15%[1] | Not Reported | ≤ 1.22% |
| Accuracy (% Bias) | Within ± 5.4%[1] | 98.53% - 100.4% | 98.8% - 101.2% |
| Linearity (r²) | ≥ 0.997[1] | 0.9819 | 0.9953[2] |
| Recovery (%) | Not explicitly reported, but expected to be similar to analyte | 98.53% - 100.4% | 98.8% - 101.2% |
Note: The data presented is compiled from different studies and while indicative of individual method performance, it is not a direct head-to-head comparison under identical experimental conditions.
As the data suggests, methods utilizing this compound demonstrate excellent precision and accuracy, which is characteristic of the use of a stable isotope-labeled internal standard. While the methods employing Rilpivirine and Paliperidone palmitate also show acceptable performance for their respective analytical techniques, the use of a structural analog can sometimes lead to differences in extraction recovery and ionization response compared to the analyte, potentially impacting the robustness of the assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols used for the quantification of Teriflunomide with the different internal standards.
Method 1: Teriflunomide Quantification using this compound (LC-MS/MS)
This method is a highly sensitive and selective approach for the quantification of Teriflunomide in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate amount of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Specific precursor and product ions for Teriflunomide and this compound.
-
Method 2: Teriflunomide Quantification using Rilpivirine (HPTLC)
This method provides a simpler and more economical approach for the estimation of Teriflunomide in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma, add 1 mL of acetonitrile containing Rilpivirine as the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
The supernatant is collected and used for analysis.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid (in a specified ratio).
-
Detection: Densitometric scanning at 294 nm.
-
Method 3: Teriflunomide Quantification using Paliperidone Palmitate (HPLC)
This HPLC method offers a robust and reliable way to quantify Teriflunomide in plasma samples.[2]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for selecting an internal standard, the following diagrams are provided.
Caption: A generalized workflow for a bioanalytical assay using an internal standard.
Caption: A decision tree illustrating the selection process for an internal standard.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods for Teriflunomide. The use of a deuterated internal standard, this compound, is considered the gold standard as it provides the most accurate and precise data by effectively compensating for analytical variability, including matrix effects. While structural analogs like Rilpivirine and Paliperidone palmitate can be employed with adequate validation, they may not offer the same level of performance and reliability as a stable isotope-labeled internal standard. For regulated bioanalysis and studies requiring the highest data quality, this compound is the recommended internal standard.
References
A Comparative Guide to Bioanalytical Methods for Teriflunomide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Teriflunomide in biological matrices. While a direct inter-laboratory cross-validation study for Teriflunomide assays has not been identified in publicly available literature, this document synthesizes data from individual laboratory validations to offer a comprehensive comparison of assay performance. The methodologies predominantly include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methods for their specific study needs, by providing a side-by-side look at key performance metrics and detailed experimental protocols.
Summary of Quantitative Assay Performance
The following tables summarize the performance characteristics of various validated bioanalytical methods for Teriflunomide quantification. These metrics are crucial for assessing the reliability, sensitivity, and accuracy of an assay.
Table 1: Performance Characteristics of HPLC Methods for Teriflunomide Quantification
| Parameter | Method 1: RP-HPLC | Method 2: HPTLC | Method 3: RP-HPLC |
| Linearity Range | 6-14 µg/mL[1] | 10-60 µg/mL[2] | 28–84 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9989[1] | 0.9819[2] | 0.9999[3] |
| Mean Recovery (%) | 99.887 ± 0.654[1] | - | 100.1–101.7[3] |
| Limit of Quantification (LOQ) | - | - | - |
| Internal Standard | Not Specified | Rilpivirine[2] | Not Specified |
| Matrix | Bulk Form & Marketed Pharmaceutical | Human Plasma[2] | - |
Table 2: Performance Characteristics of LC-MS/MS Methods for Teriflunomide Quantification
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS |
| Linearity Range | 0.005-200 mcg/mL[4][5][6][7] | - |
| Correlation Coefficient (r²) | ≥ 0.997[4][5] | - |
| Mean Accuracy (%) | Within 5.4%[4][5] | - |
| Precision (%CV) | Within 8.15%[4][5] | - |
| Limit of Quantification (LLOQ) | 0.005 mcg/mL[4] | - |
| Internal Standard | Teriflunomide-D4[5] | - |
| Matrix | Human Serum and Plasma[4][5][6][7] | Human, Rat, Rabbit, and Dog Plasma and Serum |
Experimental Workflows and Logical Relationships
A generalized workflow for the development and validation of a bioanalytical method for Teriflunomide is essential for ensuring robust and reproducible results.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Method 1: High-Performance Thin-Layer Chromatography (HPTLC)[2]
-
Objective: To develop and validate a simple and economical HPTLC method for the estimation of Teriflunomide in human plasma.
-
Sample Preparation: A simple protein precipitation technique was used with Acetonitrile as the protein precipitating agent. Rilpivirine was selected as the internal standard.
-
Chromatographic Conditions:
-
Stationary Phase: TLC plate precoated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid.
-
Detection Wavelength: 294 nm.
-
-
Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, recovery, and stability as per bio-analytical method guidelines.
Method 2: High-Performance Liquid Chromatography (HPLC)[9]
-
Objective: To develop and validate a simple and economical HPLC method for the estimation of Teriflunomide in human plasma.
-
Sample Preparation: A simple protein precipitation technique was used with acetonitrile as the protein precipitating agent. Paliperidone palmitate was chosen as the internal standard.
-
Chromatographic Conditions:
-
Stationary Phase: Agilent Eclipse XBD C8 (4.6 mm × 150 mm).
-
Mobile Phase: Ammonium acetate buffer: Methanol (40:60 v/v).
-
Detection Wavelength: 294 nm.
-
-
Validation: The validation was carried out as per USFDA guidelines for bio-analytical methods.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]
-
Objective: To develop and validate a highly sensitive LC-MS/MS method for the therapeutic monitoring of Teriflunomide in human serum and plasma.
-
Sample Preparation: A single extraction procedure was used for a wide dynamic range.
-
Chromatographic Separation: A chromatographic separation was achieved between the parent drug (leflunomide) and the active metabolite, Teriflunomide.
-
Quantification Range: The method quantified Teriflunomide across a range of 0.005-200 mcg/mL, which was divided into two separate regions with overlapping calibrators.
-
Validation: The method was shown to be reliable with good accuracy and precision statistics and was validated for use with four different collection tube types. Mean accuracy over six control concentrations was within 5.4%, and the %coefficient of variation (CV) was within 8.15% over five validation runs.
References
- 1. An update of teriflunomide for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Assessment of Quality of Life in Patients with Relapsing Remitting Multiple Sclerosis Treated with Teriflunomide for Two Years: Patient-Reported Outcomes from the AURELIO Study in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Real-World Assessment of Quality of Life in Patients with Relapsing Remitting Multiple Sclerosis Treated with Teriflunomide for Two Years: Patient-Reported Outcomes from the AURELIO Study in Greece | springermedizin.de [springermedizin.de]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized trial of oral teriflunomide for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Teriflunomide Quantification: A Comparative Guide to Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Teriflunomide, focusing on linearity and range determination. Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent primarily used in the treatment of multiple sclerosis. Accurate and precise quantification of Teriflunomide in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes key performance data from various validated methods and offers detailed experimental protocols to support researchers in their analytical endeavors.
Comparative Performance of Analytical Methods
The quantification of Teriflunomide is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the desired dynamic range. The following table summarizes the linearity and range of several published methods for Teriflunomide quantification.
| Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LLOQ (µg/mL) | ULOQ (µg/mL) | Reference |
| RP-UHPLC-UV | Active Pharmaceutical Ingredient (API) | 35 - 247 | 0.999 | 4.90 | 247 | [1] |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | 6 - 14 | 0.9989 | 0.24 | 14 | [2] |
| HPLC-UV | Human Plasma | 10 - 60 | 0.9953 | 10 | 60 | [3] |
| LC-MS/MS | Human Serum/Plasma | 0.005 - 200 | >0.997 | 0.005 | 200 | [4][5][6] |
| RP-HPLC-UV | Bulk Drugs and Formulations | 0.066 - 3.262 | 0.999 | 0.0096 | 3.262 | [7] |
| RP-HPLC-UV | Solid-Lipid Nanoparticles | 1 - 64 | 0.996 | 1.05 | 64 | [8] |
| UPLC | Drug Product | 28 - 84 | 0.9999 | Not Reported | Not Reported | [9] |
| HPLC-UV | Pharmaceutical Formulation | 10 - 60 | 0.999 | 0.2 | 60 | [10] |
Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) are critical parameters defining the range of an analytical method.
Experimental Protocols
Below is a detailed methodology for a representative RP-HPLC-UV method for the quantification of Teriflunomide in bulk and pharmaceutical dosage forms. This protocol is based on a validated method and provides a solid foundation for researchers looking to implement a similar assay.[2]
1. Materials and Reagents
-
Teriflunomide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-Phosphoric Acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector.
-
Column: Symmetry ODS RP C18, 5µm, 150mm x 4.6mm i.d.[2]
-
Mobile Phase: Acetonitrile: Methanol: 0.1% Ortho Phosphoric Acid (50:40:10 v/v/v)[2]
-
Flow Rate: 1.0 mL/minute[2]
-
Detection Wavelength: 232 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Teriflunomide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 6 to 14 µg/mL by diluting with the mobile phase.
4. Sample Preparation (for Pharmaceutical Dosage Form)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Teriflunomide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
From the filtered solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration within the linear range.
5. Method Validation Parameters
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.
-
Range: The range of the method is established by the linearity, accuracy, and precision data and is confirmed to be between the LLOQ and ULOQ.
-
Precision: Perform intra-day and inter-day precision studies by analyzing replicate injections of three different concentrations within the linear range. The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by the standard addition method. The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for Teriflunomide quantification and the signaling pathway it inhibits.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijpar.com [ijpar.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. vixra.org [vixra.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
The Gold Standard in Teriflunomide Bioanalysis: A Comparative Guide to an LC-MS/MS Method Utilizing a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance for measuring teriflunomide, an immunomodulatory agent, with a focus on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that incorporates teriflunomide-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard is a critical methodological choice that significantly enhances data reliability.
Teriflunomide is the active metabolite of leflunomide and is used in the treatment of multiple sclerosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies require highly accurate and precise measurement of its concentration in biological matrices such as plasma and serum.[1][3] The use of a deuterated internal standard, this compound, is instrumental in achieving the necessary levels of accuracy and precision for reliable bioanalytical results.[1][3][4]
The Crucial Role of this compound
An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. This compound, being structurally identical to teriflunomide with the exception of four deuterium atoms, perfectly fits this role. It compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Experimental Protocol: Teriflunomide Quantification using LC-MS/MS with this compound
This section details a common workflow for the quantification of teriflunomide in human plasma or serum, employing this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation technique is commonly used.[5] To a small volume of plasma or serum (e.g., 200 µL), a precipitating agent such as acetonitrile is added.[5] This step also contains the this compound internal standard at a known concentration.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing teriflunomide and this compound is transferred for analysis. For samples with expected high concentrations, a dilution of the extract may be performed.[1][2][3]
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used for chromatographic separation.[4]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with a buffer like ammonium acetate) is employed to separate teriflunomide from other matrix components.[4]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for both teriflunomide and this compound.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Quantification: The peak area ratio of teriflunomide to this compound is used to calculate the concentration of teriflunomide in the unknown samples by comparing it to a calibration curve.
Workflow for Teriflunomide Measurement
Accuracy and Precision Data
The use of this compound as an internal standard in LC-MS/MS methods for teriflunomide quantification results in excellent accuracy and precision. The data presented below is a summary from a validated method.[6]
| Quality Control Level | Nominal Concentration (mcg/mL) | Mean Measured Concentration (mcg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.015 | 0.0156 | 104.0 | 7.5 |
| Low-Mid | 0.75 | 0.762 | 101.6 | 4.2 |
| Mid | 15 | 15.3 | 102.0 | 3.5 |
| High | 150 | 148.5 | 99.0 | 4.8 |
Data adapted from a validated LC-MS/MS method. The mean accuracy over six control concentrations was within 5.4%, and the % coefficient of variation (CV) was within 8.15% over five validation runs.[6]
Comparison and Advantages of Using this compound
While methods without an internal standard can be developed, they are more susceptible to errors introduced during sample processing and analysis. The use of a stable isotope-labeled internal standard like this compound provides significant advantages:
| Feature | Without Internal Standard | With this compound Internal Standard |
| Compensation for Sample Loss | No compensation, leading to potential underestimation of the analyte concentration. | Compensates for losses during extraction and handling, improving accuracy. |
| Correction for Matrix Effects | Susceptible to ion suppression or enhancement, which can affect accuracy and precision. | Co-elution and similar ionization behavior allow for effective correction of matrix effects. |
| Instrument Variability | Sensitive to fluctuations in injection volume and mass spectrometer performance. | The use of a peak area ratio minimizes the impact of instrument variability. |
| Overall Reliability | Lower confidence in the quantitative results, especially for complex biological matrices. | High degree of confidence in the accuracy and precision of the measurements, as reflected in the low %CV values in the presented data.[6] |
Conclusion
The presented data and experimental workflow highlight the superior accuracy and precision achieved in teriflunomide quantification when using this compound as an internal standard in an LC-MS/MS method. For researchers and professionals in drug development, the adoption of such a methodology is crucial for generating reliable and reproducible data for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The robustness of this approach ensures that the measured concentrations accurately reflect the true values, which is essential for making informed decisions in both research and clinical settings.
References
- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
Teriflunomide Assays: A Comparative Guide to Limits of Detection and Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of Teriflunomide, the active metabolite of leflunomide, selecting an appropriate assay with adequate sensitivity is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for various analytical methods used to measure Teriflunomide concentrations in biological matrices. The data presented is supported by detailed experimental protocols to aid in methodological evaluation and selection.
Quantitative Data Summary
The sensitivity of an assay, defined by its LOD and LOQ, is a critical performance characteristic. The following table summarizes these parameters for Teriflunomide as reported in various studies, employing different analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| LC-MS/MS | Human Serum/Plasma | - | 5 ng/mL | [1][2][3] |
| RP-HPLC | Bulk Drug/Formulations | 0.0037 µg/mL | 0.0096 µg/mL | [4] |
| RP-HPLC | Active Pharmaceutical Ingredient | 4.94 µg/mL | 14.97 µg/mL | [5] |
| RP-HPLC | Bulk Drug/Formulations | 0.08 µg/mL | 0.24 µg/mL | [6] |
| RP-HPLC | Solid-Lipid Nanoparticles | 0.98 µg/mL | 1.05 µg/mL | [7] |
| RP-HPLC | Pharmaceutical Formulation | 0.06 µg/mL | 0.2 µg/mL | [8] |
| LC-MS/MS | Human Plasma | - | 5 µg/L | [9] |
| RP-UHPLC | Active Pharmaceutical Ingredient | 1.61 µg/mL | 4.90 µg/mL | [10] |
| HPLC | Bulk Drug | 1 µg/mL | 3 µg/mL | [11] |
| HPTLC | Bulk Drug | 0.5 µ g/band | 1 µ g/band | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for some of the key methods cited in this guide.
LC-MS/MS for Teriflunomide in Human Serum/Plasma[1][2][3]
-
Sample Preparation: A single extraction procedure is performed. For quantification against a high concentration curve, the sample extract undergoes a 100-fold dilution. For lower concentrations, the extract is analyzed without dilution.
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Internal Standard: Deuterated teriflunomide (D4-teriflunomide) is utilized.
-
Calibration: The method employs a dual-curve approach with two overlapping calibration ranges to cover a wide dynamic range from 5 ng/mL to 200 µg/mL.
-
Application: This method is suitable for therapeutic drug monitoring of patients on leflunomide therapy.
RP-HPLC for Teriflunomide and its Process-Related Impurities[4]
-
Instrumentation: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with a diode array detector.
-
Column: C18 YMC-Pack ODS column.
-
Mobile Phase: A gradient of acetonitrile and 0.015 M potassium dihydrogen phosphate (pH 3.5).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 210 nm.
-
Validation: The method was validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.
RP-HPLC for Teriflunomide in Active Pharmaceutical Ingredient[5]
-
Instrumentation: Agilent-1260 Infinity series HPLC with an Eclipse XBD C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile and di-potassium hydrogen anhydrous (K2HPO4) solution (40:60; v/v) containing TEA (pH 7).
-
Flow Rate: 1.0 mL/min.
-
Validation: The method was validated for specificity, linearity, precision, accuracy, robustness, and ruggedness.
Visualizing the Mechanism and Workflow
To better understand the context of Teriflunomide analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Mechanism of Action of Teriflunomide
Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[12][13][14][15][16] This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are highly dependent on this pathway for their expansion.[12][13][15] By limiting the proliferation of these key immune cells, Teriflunomide reduces the inflammatory processes associated with autoimmune diseases like multiple sclerosis.[12][15]
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpar.com [ijpar.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis | springermedicine.com [springermedicine.com]
- 13. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 16. discovery.researcher.life [discovery.researcher.life]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Teriflunomide-d4 in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Teriflunomide, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of Teriflunomide-d4 against alternative internal standards, supported by experimental data, to underscore its superior performance in complex matrices.
The quantification of Teriflunomide, the active metabolite of Leflunomide, in biological samples such as plasma is a critical aspect of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The complexity of these matrices necessitates a highly specific and selective analytical method to obviate the influence of endogenous components and ensure accurate results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, with the selection of a suitable internal standard being a pivotal decision in method development.
The Critical Role of the Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. The most effective choice for an IS is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of Teriflunomide, serves as an exemplary SIL-IS.
This compound: Superiority in Performance
Key Performance Advantages of this compound:
-
Co-elution and Matrix Effect Compensation: this compound has nearly identical physicochemical properties to Teriflunomide, leading to co-elution during chromatography. This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix, allowing for accurate correction.[1] Structural analogs, conversely, often have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.[1]
-
Improved Accuracy and Precision: The close tracking of the analyte by the SIL-IS results in higher accuracy and precision of the measurements. Validated methods using this compound consistently demonstrate excellent accuracy and precision, with coefficients of variation (CV) well within regulatory acceptance criteria.
-
Enhanced Specificity: The use of a mass spectrometer allows for the specific detection of Teriflunomide and this compound based on their unique mass-to-charge ratios (m/z), minimizing the risk of interference from other compounds.
Performance Data: this compound vs. a Hypothetical Structural Analog
The following table summarizes typical performance data from a validated LC-MS/MS method for Teriflunomide using this compound and contrasts it with the expected performance of a method using a hypothetical structural analog as the internal standard.
| Validation Parameter | Method using this compound (SIL-IS) | Method using Structural Analog IS (Hypothetical) |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (% CV) | < 10% | < 20% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Potentially higher due to variability |
| Matrix Effect (% CV) | < 15% | > 20% |
This data highlights the tighter control over variability and improved accuracy achievable with a SIL-IS.[1]
Validated Method Performance Using this compound
Multiple studies have validated LC-MS/MS methods for the quantification of Teriflunomide in human plasma using this compound. The results consistently demonstrate the robustness and reliability of this approach.
| Study Reference | Linearity Range | Accuracy (% Bias) | Precision (% CV) | LLOQ |
| Rule et al. | 0.005 - 200 µg/mL | Within 5.4% | < 8.15% | 5 ng/mL |
| Johnson-Davis et al. | 5 ng/mL - 200 µg/mL | Not explicitly stated | Not explicitly stated | 5 ng/mL |
| Periódico Tchê Química | 0.001 - 200 µg/mL | -5.02% to 5.00% | 0.47% to 9.30% | 1 ng/mL |
Experimental Protocol: A Validated LC-MS/MS Method
This section details a representative experimental protocol for the quantification of Teriflunomide in human plasma using this compound as the internal standard, based on established and validated methods.[1]
1. Materials and Reagents:
-
Teriflunomide and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.[1]
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Teriflunomide: m/z 269.1 → 160.0
-
This compound: m/z 273.1 → 164.0
-
4. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Experimental workflow for Teriflunomide analysis.
References
Navigating Teriflunomide Analysis: A Comparative Guide to Inter-day and Intra-day Variability
For researchers, scientists, and drug development professionals, the precise and consistent quantification of Teriflunomide in biological matrices is paramount for accurate pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of the inter-day and intra-day variability associated with common analytical methods for Teriflunomide, supported by experimental data and detailed protocols.
Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent primarily used in the treatment of multiple sclerosis.[1][2] Its mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis in lymphocytes.[2][3] Given its long half-life and potential for interindividual pharmacokinetic variability, robust and reproducible analytical methods are essential.[4] This guide focuses on the precision of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, the two most prevalent techniques for Teriflunomide quantification.
Comparative Analysis of Analytical Methods
The choice of analytical method for Teriflunomide quantification depends on factors such as required sensitivity, sample throughput, and available instrumentation. While both HPLC and LC-MS/MS have been successfully validated for this purpose, they exhibit differences in their performance characteristics, particularly in terms of precision.
| Analytical Method | Matrix | Analyte Concentration(s) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC | Human Plasma | 10, 30, 50 µg/mL | 0.48 - 1.21 | 0.52 - 1.35 |
| RP-HPLC | Active Pharmaceutical Ingredient | 100, 150, 200 µg/ml | 0.1121 – 0.2519 | 0.2633 – 0.6313 |
| HPTLC | Bulk Drug | 2, 3, 4 µ g/band | 1.252 | 1.855 |
| LC-MS/MS | Human Serum/Plasma | 0.015, 0.5, 50, 150 µg/mL | Within 8.15% | Within 8.15% |
| LC-MS/MS | Human Plasma | 1.0 ng/mL (LLOQ), 3.0, 300, 3000 ng/mL | 9.30% (at LLOQ) | 5.00% |
Data synthesized from multiple sources.[1][4][5][6]
LC-MS/MS methods generally offer higher sensitivity, allowing for the quantification of Teriflunomide over a wider dynamic range, from as low as 5 ng/mL to 200 µg/mL.[2][3][7] HPLC methods, while robust and widely accessible, typically have higher limits of quantification. The precision, represented by the Relative Standard Deviation (%RSD), is a critical parameter for assessing the variability of an analytical method. Lower %RSD values indicate higher precision. As indicated in the table, both methods demonstrate excellent precision, with %RSD values well within the acceptable limits set by regulatory guidelines (typically <15%).
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving low variability in analytical results. Below are representative protocols for the analysis of Teriflunomide using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Teriflunomide in pharmaceutical dosage forms and, with appropriate sample preparation, in biological matrices.
-
Sample Preparation:
-
Ten tablets are weighed and finely powdered.
-
A quantity of powder equivalent to 10 mg of Teriflunomide is transferred to a 100 mL volumetric flask.
-
50 mL of a diluent (e.g., acetonitrile:water, 50:50 v/v) is added, and the mixture is sonicated for 5 minutes.
-
The volume is made up to the mark with the diluent to obtain a stock solution of 100 µg/mL.[1]
-
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological fluids.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add an internal standard.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or C8 analytical column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.3 to 0.8 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Teriflunomide and the internal standard.
-
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the mechanism of action of Teriflunomide, the following diagrams are provided.
References
- 1. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deboni.he.com.br [deboni.he.com.br]
- 5. ijbpas.com [ijbpas.com]
- 6. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
Comparative Pharmacokinetics of Teriflunomide Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Teriflunomide, an oral immunomodulatory agent, across various preclinical species and humans. The data presented is intended to support researchers and drug development professionals in interpreting preclinical data and predicting human pharmacokinetic profiles.
Executive Summary
Teriflunomide, the active metabolite of leflunomide, exhibits significant interspecies differences in its pharmacokinetic profile. While oral bioavailability is generally high in most species, notable variations exist in the rate of absorption, systemic exposure, and elimination half-life. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of Teriflunomide's disposition across species.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Teriflunomide following oral administration in mice, rats, rabbits, dogs, and humans.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Teriflunomide
| Parameter | Mouse | Rat | Rabbit | Dog | Human |
| Dose (mg/kg) | Not Specified | Not Specified | Not Specified | Not Specified | 7 mg / 14 mg |
| Tmax (h) | 1 | 6 | 4-8 | 1-4 | 1-4[1] |
| Cmax (µg/mL) | 36 | 48.4 | 25.9 | 58.9 | 19.5 / 45.3 |
| Bioavailability (%) | ~100[2] | ~100[2] | ~66[2] | ~100[2] | ~100[3] |
| Protein Binding (%) | >96[2] | >96[2] | >96[2] | >96[2] | >99[3] |
| Half-life (t½) | Not Specified | Not Specified | Not Specified | Not Specified | 18-19 days[4] |
| Volume of Distribution (Vd/F) | Not Specified | Not Specified | Not Specified | Not Specified | 11 L[4] |
| Clearance (CL/F) | Not Specified | Not Specified | Not Specified | Not Specified | 30.5 mL/h[4] |
Table 2: Repeated-Dose Pharmacokinetic Characteristics of Teriflunomide
| Species | Dosing Duration | Key Observations |
| Mouse | Up to 3 months | Systemic exposure generally increased linearly with dose. Steady-state reached in approximately 1 month.[2] |
| Rat | Up to 6 months | Systemic exposure generally increased linearly with dose. Steady-state reached in approximately 3 months.[2] |
| Dog | Up to 12 months | Exposure increased in a greater than dose-proportional manner. Steady-state reached in approximately 1 month.[2] |
| Rabbit | Up to 7 days (pregnant) | Exposure increased in a greater than dose-proportional manner.[2] |
| Human | Chronic | Steady-state serum concentrations are reached in approximately 3 months. The concentration-dose relationship is linear with doses of 7 to 100 mg.[2] |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Animals (General Protocol)
A representative experimental design for a single-dose oral pharmacokinetic study of Teriflunomide in a rodent species is outlined below. Specific parameters such as animal strain, age, weight, and sample collection time points may vary between studies.
-
Animal Model: Male and female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-10 weeks old.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing:
-
Formulation: Teriflunomide is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: A single oral dose is administered via gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
An anticoagulant (e.g., K2EDTA) is used to prevent clotting.
-
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Teriflunomide are determined using a validated bioanalytical method, typically LC-MS/MS.
Bioanalytical Method for Teriflunomide in Plasma (LC-MS/MS)
The quantification of Teriflunomide in plasma samples is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
A simple protein precipitation technique is often employed.
-
An internal standard (e.g., ¹³C₅-Teriflunomide or another suitable compound) is added to the plasma sample.
-
A protein precipitating agent, such as acetonitrile, is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: A reverse-phase C18 or C8 column (e.g., Agilent Eclipse XBD C8).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Teriflunomide and the internal standard for quantification.
-
-
Calibration and Quality Control:
-
A calibration curve is prepared by spiking blank plasma with known concentrations of Teriflunomide.
-
Quality control (QC) samples at low, medium, and high concentrations are analyzed with the study samples to ensure the accuracy and precision of the method.
-
Mandatory Visualization
Experimental Workflow for a Preclinical Pharmacokinetic Study
References
A Comparative Guide to Regulatory Guidelines for the Use of Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is fundamental to the success of preclinical and clinical studies. The use of an appropriate internal standard (IS) is a critical component of robust bioanalytical method validation, serving to correct for variability inherent in the analytical process.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3] This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the key regulatory expectations and validation protocols.
The major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[4] These guidelines strongly advocate for the use of a SIL-IS whenever possible for mass spectrometric methods.[3] The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1][2]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables present quantitative data from studies comparing the performance of SIL-ISs with structural analog internal standards.
Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F in Plasma
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 |
| Structural Analog IS | 96.8 | 8.6 |
This data demonstrates a significant improvement in both precision and accuracy when using a SIL-IS for the quantification of the anticancer drug Kahalalide F.[2]
Table 2: Linearity and Range of Quantification for Trimethoprim Using Different Internal Standards
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Trimethoprim | Trimethoprim-d9 | Serum | 1.2 - 40,000 | > 0.995 |
| Trimethoprim | [2H3]-Trimethoprim | Dried Plasma Spots | 100 - 50,000 | Not Reported |
| Trimethoprim | Sulfamethazine (Structural Analog) | Plasma | Not Specified | > 0.99 |
This table showcases the effective use of deuterated internal standards for Trimethoprim quantification across different matrices, highlighting their ability to achieve wide linear ranges with excellent correlation.[3]
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for ensuring regulatory compliance and data integrity.
Protocol 1: Assessment of Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[5]
Methodology:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[5]
-
Process one set of blank samples to assess for interfering peaks at the retention times of the analyte and IS.[5]
-
Process a second set of blank samples spiked only with the IS at its working concentration.[5]
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.[5]
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[4]
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.[5]
Methodology:
-
Obtain at least six different lots of the blank biological matrix.[5]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked in a neat solution (e.g., mobile phase) at low and high concentrations.[5]
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix at low and high concentrations.[5]
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix at low and high concentrations and then extracted.[5]
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[5][6]
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[5]
Protocol 3: Assessment of Stability
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.[5]
Methodology:
-
Prepare low and high concentration Quality Control (QC) samples in the biological matrix.[5]
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.[5]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.[5]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the study's sample storage duration.[5]
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.[5]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentration.[5]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and decision-making processes.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Teriflunomide-d4: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Teriflunomide-d4, ensuring laboratory safety and regulatory compliance.
This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a deuterated analog of Teriflunomide. Adherence to these guidelines is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel. Teriflunomide and its deuterated form are potent compounds, and their handling and disposal require strict observance of safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use compatible, chemical-resistant gloves. Gloves must be inspected prior to use.[1]
-
Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact. For significant spill risks, wear fire/flame resistant and impervious clothing.[1]
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] |
Waste Classification and Segregation
This compound should be classified as hazardous chemical waste. Proper segregation is crucial to prevent dangerous reactions.
-
Do not dispose of this compound in standard laboratory trash or down the drain.[2]
-
Store waste in containers made of a compatible material and ensure they are clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[3]
-
Note any solvents or other chemicals mixed with the waste on the label.
-
Keep this compound waste separate from other waste streams, particularly incompatible materials like strong oxidizers.[2][3]
The following table summarizes key disposal and safety information for this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Incineration in a licensed facility with an afterburner and scrubber.[1] |
| Alternative Disposal | Offer to a licensed hazardous material disposal company.[1] |
| Container Requirements | Use compatible, securely sealed, and clearly labeled containers.[4] |
| Spill Cleanup | Sweep or vacuum up spillage and collect in a suitable container for disposal.[1][2] Avoid generating dust.[1] Clean the surface thoroughly to remove residual contamination.[1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
-
Preparation of Waste:
-
Ensure that all this compound waste, including contaminated labware (e.g., pipette tips, vials), is collected at the point of generation.
-
For unused or expired pure compounds, do not attempt to alter the chemical composition.
-
For solutions, if safe and permissible by your institution's policies, evaporate volatile solvents in a certified chemical fume hood to reduce the volume of waste.
-
-
Packaging Waste:
-
Place solid waste, including contaminated items, into a designated, compatible hazardous waste container. The original container may be used if it is in good condition and can be securely sealed.
-
For liquid waste, use a leak-proof container made of a material compatible with the solvent used.
-
Ensure the container is tightly sealed to prevent leaks or spills.[4]
-
Do not fill waste containers beyond 90% of their capacity.[4]
-
-
Labeling Waste:
-
Clearly label the waste container with "Hazardous Waste" and "this compound".
-
Indicate the approximate quantity of the waste.
-
List all components of the waste mixture, including solvents.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal service to schedule a pickup.
-
Provide them with accurate information about the waste as detailed on the label.
-
Follow all institutional procedures for waste handover and documentation.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Teriflunomide-d4
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling potent compounds such as Teriflunomide-d4. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this deuterated active pharmaceutical ingredient, ensuring the well-being of researchers and the integrity of experimental outcomes.
Teriflunomide, the non-deuterated parent compound, is classified as toxic if swallowed and may cause damage to an unborn child. While a full toxicological profile for this compound is not available, it should be handled with the same precautions as a potent compound.[1] The following guidelines are based on the available Safety Data Sheet (SDS) for this compound and established best practices for managing cytotoxic and hazardous substances in a laboratory setting.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[2][3] All personnel must be trained in the proper use, removal, and disposal of PPE.[2]
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving/Storage | Nitrile gloves (double-gloving recommended) | Tightly fitting safety goggles with side-shields[1] | Full-sleeved lab coat or disposable gown[3] | Not generally required |
| Weighing (Solid) | Double-gloved with nitrile gloves | Tightly fitting safety goggles with side-shields[1] | Disposable gown over lab coat[3] | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure[4] |
| Solution Preparation | Double-gloved with nitrile gloves | Tightly fitting safety goggles and a face shield[5] | Disposable gown over lab coat[3] | Work within a certified chemical fume hood |
| Spill Cleanup | Double-gloved with nitrile gloves | Tightly fitting safety goggles and a face shield[5] | Disposable gown over lab coat[3] | NIOSH-approved respirator (e.g., N95 or higher)[3][6] |
| Waste Disposal | Double-gloved with nitrile gloves | Tightly fitting safety goggles with side-shields[1] | Disposable gown over lab coat[3] | Not generally required if waste is properly contained |
Note: Gloves must be inspected before use and changed immediately if contaminated.[1] Wash hands thoroughly after removing gloves.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound from receipt to use is essential to minimize exposure risks.[7]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
The container should be clearly labeled with the chemical name, hazard pictograms, and any other required warnings.[8]
-
Store this compound in a designated, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Long-term storage should be at refrigerator temperatures (2-8°C), protected from light.[10][11]
-
Maintain an accurate inventory of the compound.
2. Weighing the Solid Compound:
-
Preparation: Before handling, ensure a spill kit is readily available.[5] All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the inhalation of airborne particles.[7]
-
Procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.[10]
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully open the container and use dedicated, clean spatulas and weighing papers.
-
Weigh the desired amount of the compound.
-
Clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Securely close the container and return it to its designated storage location.
-
3. Preparing Stock and Working Solutions:
-
Solvent Selection: Methanol is a common solvent for creating stock solutions.[10] Avoid acidic or basic solutions, which could potentially catalyze a deuterium-hydrogen exchange.[10]
-
Procedure:
-
Conduct all solution preparation steps within a certified chemical fume hood.
-
Wear the appropriate PPE, including double gloves, a gown, and eye/face protection.
-
Add the weighed this compound to a volumetric flask.
-
Carefully add the chosen solvent to dissolve the compound.
-
Once dissolved, dilute to the final volume with the solvent.
-
Stopper the flask and mix thoroughly.
-
Transfer the solution to a clearly labeled, sealed container for storage.
-
Emergency Preparedness: Spill and Exposure Response
Spill Management: In the event of a spill, evacuate the immediate area and alert others.[3] Only trained personnel with appropriate PPE should manage the cleanup.[3] Use a cytotoxic spill kit to contain and absorb the spilled material.[3][5] Clean the area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.[3]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][4]
-
Unused Product: Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[1] Incineration in a facility with an afterburner and scrubber is a potential disposal method.[1]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers should be disposed of as hazardous waste.
-
Contaminated Materials: All contaminated items, including gloves, gowns, weighing papers, pipette tips, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
Caption: Workflow for the safe handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. ipservices.care [ipservices.care]
- 4. solameds.us [solameds.us]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. england.nhs.uk [england.nhs.uk]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. clearsynth.com [clearsynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
